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  • Product: 2-Chloro-5-phenyl-1H-imidazole
  • CAS: 227313-39-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-phenyl-1H-imidazole

Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents across a wide range of disease areas, including anticancer, antibacterial, antifungal, and antihypertensive therapies.[1][2] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 2-position, for instance, can significantly modulate the reactivity and biological activity of the imidazole ring, making 2-chloro-substituted imidazoles valuable intermediates and pharmacophores in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a key member of this class: 2-chloro-5-phenyl-1H-imidazole.

Strategic Synthesis of 2-Chloro-5-phenyl-1H-imidazole: A Two-Step Approach

The synthesis of 2-chloro-5-phenyl-1H-imidazole is most effectively achieved through a two-step process. This strategy involves the initial construction of the corresponding 2-imidazolone precursor, followed by a robust chlorination reaction. This approach is favored for its efficiency and the ready availability of the starting materials.

Part 1: Synthesis of the Precursor: 5-Phenyl-1H-imidazol-2(3H)-one

The foundational step in this synthesis is the construction of the imidazole ring to form 5-phenyl-1H-imidazol-2(3H)-one. This is accomplished through the condensation of 2-amino-1-phenylethanone hydrochloride with urea.

Causality of Experimental Choices:

  • 2-Amino-1-phenylethanone Hydrochloride: This commercially available α-aminoketone provides the three-carbon backbone and the phenyl substituent for the imidazole ring. The hydrochloride salt is typically used for its stability and ease of handling.

  • Urea: Urea serves as the source for the remaining two nitrogen atoms and the carbonyl group of the imidazolone ring.

  • Heating under Reflux: The reaction requires thermal energy to drive the condensation and cyclization process, leading to the formation of the stable imidazole ring.

Experimental Protocol: Synthesis of 5-Phenyl-1H-imidazol-2(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-1-phenylethanone hydrochloride (1 equivalent) and urea (1.5 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent, such as ethylene glycol, to the flask to facilitate a homogeneous reaction mixture at elevated temperatures.

  • Heating: Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining urea and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-phenyl-1H-imidazol-2(3H)-one.

Self-Validating System: The purity of the synthesized 5-phenyl-1H-imidazol-2(3H)-one can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), which should be consistent with the expected structure.

G cluster_0 Part 1: Synthesis of 5-Phenyl-1H-imidazol-2(3H)-one 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone Condensation & Cyclization Condensation & Cyclization 2-Amino-1-phenylethanone->Condensation & Cyclization Urea Urea Urea->Condensation & Cyclization 5-Phenyl-1H-imidazol-2(3H)-one 5-Phenyl-1H-imidazol-2(3H)-one Condensation & Cyclization->5-Phenyl-1H-imidazol-2(3H)-one

Figure 1: Synthesis of the imidazolone precursor.

Part 2: Chlorination of 5-Phenyl-1H-imidazol-2(3H)-one

The second and final step is the conversion of the 2-imidazolone to the desired 2-chloroimidazole. This is a deoxychlorination reaction, for which phosphorus oxychloride (POCl₃) is a highly effective reagent.[3]

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the carbonyl group of the imidazolone, converting the oxygen into a good leaving group and subsequently replacing it with a chlorine atom.[4]

  • Reflux Conditions: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in excess POCl₃ or a high-boiling inert solvent ensures the reaction goes to completion.

Experimental Protocol: Synthesis of 2-Chloro-5-phenyl-1H-imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the synthesized 5-phenyl-1H-imidazol-2(3H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.

  • Heating: Heat the reaction mixture to reflux (around 110 °C for neat POCl₃) for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-5-phenyl-1H-imidazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validating System: The identity and purity of the final product should be confirmed by a full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and by its melting point.

G cluster_1 Part 2: Chlorination 5-Phenyl-1H-imidazol-2(3H)-one 5-Phenyl-1H-imidazol-2(3H)-one Deoxychlorination Deoxychlorination 5-Phenyl-1H-imidazol-2(3H)-one->Deoxychlorination POCl3 POCl3 POCl3->Deoxychlorination 2-Chloro-5-phenyl-1H-imidazole 2-Chloro-5-phenyl-1H-imidazole Deoxychlorination->2-Chloro-5-phenyl-1H-imidazole

Figure 2: Chlorination of the imidazolone precursor.

Comprehensive Characterization of 2-Chloro-5-phenyl-1H-imidazole

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-chloro-5-phenyl-1H-imidazole. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.[2]

Technique Expected Data for 2-Chloro-5-phenyl-1H-imidazole Interpretation
¹H NMR δ 7.2-7.5 (m, 5H, Ar-H), δ 7.6-7.8 (s, 1H, imidazole C4-H), δ 12.0-13.0 (br s, 1H, N-H)The multiplet in the aromatic region corresponds to the phenyl protons. The singlet with a lower chemical shift is characteristic of the proton on the imidazole ring. The broad singlet at a higher chemical shift is due to the acidic N-H proton.
¹³C NMR δ 115-120 (imidazole C4), δ 125-130 (Ar-C), δ 130-135 (Ar-C, quat.), δ 140-145 (imidazole C5), δ 145-150 (imidazole C2-Cl)The chemical shifts of the imidazole ring carbons are influenced by the electronegative chlorine atom and the phenyl group. The C2 carbon attached to the chlorine will appear at a higher chemical shift.
Mass Spec (EI) M⁺ peak at m/z ≈ 178/180 (in a ~3:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one chlorine atom.
FTIR (cm⁻¹) ~3400 (N-H stretch, broad), ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1500 (Ar C=C stretch), ~750 (C-Cl stretch)The broad N-H stretch is indicative of hydrogen bonding. The other peaks correspond to the characteristic vibrations of the aromatic and imidazole rings, and the carbon-chlorine bond.

Medicinal Chemistry Relevance and Future Directions

2-Chloro-5-phenyl-1H-imidazole is a versatile building block in drug discovery. The presence of the chloro group at the 2-position provides a handle for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of compounds. The phenyl group at the 5-position can also be modified to explore structure-activity relationships.

Given the established antihypertensive activity of some imidazole-containing drugs, 2-chloro-5-phenyl-1H-imidazole serves as a promising starting point for the development of new cardiovascular agents.[2] The unique electronic and steric properties imparted by the chloro and phenyl substituents may lead to novel interactions with biological targets. Further research into the derivatization of this scaffold and subsequent biological screening is warranted to unlock its full therapeutic potential.

References

  • Amin, S., Alam, M. M., Akhter, M., Najmi, A. K., Siddiqui, N., Husain, A., & Shaquiquzzaman, M. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Gaikwad, S. S., Sonawane, D. V., Gaikwad, D. N., Sangale, M. D., & Bare, Y. V. (2017). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. International Journal of Scientific Research in Science and Technology, 3(9), 1-6.
  • Gaonkar, S. L., et al. (2025).
  • Raw, S. A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Kassim, M. I. M., et al. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(3), o799.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(1), 237-239.
  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
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  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
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  • Kedar, R. M., et al. (2015). SYNTHESIS AND CHARACTERISATION OF 1-(4-METHYLPHENYL)-2-PHENYL-4-(4- SUBSTITUTED BENZYLIDENE)-5-IMIDAZOLONES. Indo American Journal of Pharmaceutical Research, 5(03).
  • Voosala, C., et al. (2013). Facile Synthesis of 1-(substituted phenyl)-2-phenyl-4-(substituted benzylidine)
  • Siddiqui, S. A., et al. (2005).
  • Sisko, J., et al. (2000). Mild and efficient protocols provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
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Exploratory

physicochemical properties of 2-Chloro-5-phenyl-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-phenyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-5-phenyl-1H-imidazole is a heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-phenyl-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural architecture, combining an imidazole core, a reactive chloro-substituent, and a lipophilic phenyl group, presents a unique profile for development as a synthetic intermediate and a potential bioactive agent. The introduction of a halogen atom profoundly influences the electronic properties and reactivity of the imidazole ring, making it a versatile building block for creating more complex molecular entities.[1] This guide provides a comprehensive analysis of the core . Due to the limited direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from closely related analogues and established principles of physical organic chemistry to present a robust, predictive profile. We will delve into the structural, spectroscopic, and thermodynamic properties, providing both inferred data and the self-validating experimental protocols required for their empirical determination.

Core Physicochemical Profile: An Inferential Analysis

The physicochemical properties of a molecule are paramount in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-Chloro-5-phenyl-1H-imidazole, we can predict these key parameters by examining the influence of each structural component. The imidazole ring provides a polar, hydrogen-bonding scaffold; the phenyl group imparts significant lipophilicity; and the 2-chloro substituent acts as a powerful electron-withdrawing group, modulating both reactivity and pKa.

Below is a table summarizing the calculated and inferred physicochemical properties, benchmarked against the well-characterized analogue, 2-phenylimidazole.

Property2-Chloro-5-phenyl-1H-imidazole (Predicted/Inferred)2-Phenylimidazole (Reference Data)Rationale for Prediction/Inference
Molecular Formula C₉H₇ClN₂C₉H₈N₂Calculated from structure.
Molecular Weight 178.62 g/mol 144.17 g/mol Calculated from molecular formula.[2]
Melting Point (°C) > 150 (estimated)142-148[2][3]The addition of a chlorine atom increases molecular weight and potentially strengthens crystal lattice interactions, suggesting a higher melting point than the parent compound. For example, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole has a high melting point of 212-214 °C.[4]
Boiling Point (°C) > 340 (estimated)340[2][5]Increased molecular weight and polarity due to the C-Cl bond are expected to raise the boiling point compared to 2-phenylimidazole.
Aqueous Solubility Low1990 mg/L at 25°C[5]The presence of the hydrophobic phenyl group and the addition of a chloro-substituent likely decrease aqueous solubility compared to the parent 2-phenylimidazole.
pKa (of Imidazole N-H) < 13.0 (estimated)~13.0 (Predicted)[3]The strongly electron-withdrawing chloro group at the 2-position is expected to significantly decrease the pKa of the N-H proton (making it more acidic) compared to 2-phenylimidazole.
pKa (of Imidazolium ion) < 6.48 (estimated)6.48[5]The electron-withdrawing effect of the chloro group will reduce the basicity of the sp² nitrogen, thus lowering the pKa of its conjugate acid.
LogP (Octanol/Water) > 1.88 (estimated)1.88[2][5]The addition of a chlorine atom typically increases the lipophilicity of a molecule, leading to a higher LogP value.

Structural and Reactivity Insights

The arrangement of functional groups in 2-Chloro-5-phenyl-1H-imidazole dictates its chemical behavior. Understanding these relationships is key to its application in synthesis.

G cluster_molecule 2-Chloro-5-phenyl-1H-imidazole cluster_properties Influenced Physicochemical Properties Imidazole Imidazole Core (Polar, H-Bonding) Solubility Solubility (Aqueous vs. Organic) Imidazole->Solubility pKa pKa (Acidity/Basicity) Imidazole->pKa Phenyl 5-Phenyl Group (Lipophilic, Bulky) Phenyl->Solubility Lipophilicity Lipophilicity (LogP) Phenyl->Lipophilicity Chloro 2-Chloro Substituent (Electron-Withdrawing, Reactive Site) Chloro->pKa Reactivity Chemical Reactivity (e.g., Nucleophilic Substitution) Chloro->Reactivity

Caption: Key structural features and their influence on physicochemical properties.

The chlorine atom at the 2-position is the most significant feature for synthetic applications. This position is activated towards nucleophilic substitution reactions , allowing for the facile introduction of various functional groups (e.g., amines, thiols, alkoxides) to build a library of derivatives.[1] This reactivity is a cornerstone of using halogenated imidazoles as versatile intermediates in drug development.[1]

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • Imidazole N-H: A broad singlet, likely downfield (>10 ppm), due to the acidic nature of the proton.

    • Imidazole C4-H: A singlet in the aromatic region (~7-8 ppm).

    • Phenyl Protons: A series of multiplets between ~7-8 ppm, corresponding to the five aromatic protons on the phenyl ring.

  • ¹³C NMR:

    • C=N Carbon (C2): The carbon bearing the chlorine atom will be significantly shifted, likely in the 140-150 ppm range.

    • Phenyl Carbons: Multiple signals expected in the 125-140 ppm range.

    • Imidazole Carbons (C4, C5): Resonances expected in the 115-135 ppm range.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M+): The most critical feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1 .[6] This pattern is a definitive indicator of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.

    • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

    • C=N and C=C Stretches: Strong absorptions in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: An intense peak in the lower wavenumber region, typically 600-800 cm⁻¹.[7]

Standardized Experimental Protocols for Characterization

Empirical validation of the predicted properties is a critical step. The following section details standardized, self-validating protocols for determining the key physicochemical parameters of 2-Chloro-5-phenyl-1H-imidazole or its analogues.

G cluster_physchem Physicochemical Property Determination start Synthesized Compound (2-Chloro-5-phenyl-1H-imidazole) purity Purity Assessment (HPLC, LC-MS) start->purity structure Structural Confirmation (NMR, MS, IR) purity->structure mp Melting Point (Capillary Method) structure->mp sol Aqueous Solubility (Shake-Flask Method) structure->sol pka pKa Determination (Potentiometric Titration) structure->pka logp Lipophilicity (LogP) (Shake-Flask or HPLC) structure->logp data Data Analysis & Profiling mp->data sol->data pka->data logp->data report Final Technical Report data->report

Caption: Standard workflow for physicochemical characterization of a novel compound.

Melting Point Determination (Capillary Method)

Causality: The melting point provides a quick, reliable indication of purity. A pure crystalline compound will have a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Melt-Temp or Thiele tube).[8]

  • Determination:

    • Rapid Scan: Heat the sample rapidly to get an approximate melting temperature.

    • Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

pKa Determination (Potentiometric Titration)

Causality: The pKa value is the pH at which a compound is 50% ionized. It is crucial for predicting a drug's behavior in physiological environments. Potentiometric titration is a high-precision technique that measures pH changes upon the addition of a titrant.[9]

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[10]

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low. Ensure the solution is free of dissolved CO₂ by purging with nitrogen gas.[9][10]

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • For determining the pKa of the imidazolium ion (acidic pKa), titrate with a standardized solution of NaOH (e.g., 0.1 M).

    • For determining the pKa of the imidazole N-H (basic pKa), titrate with a standardized solution of HCl (e.g., 0.1 M).

  • Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[9]

Conclusion

While direct experimental data for 2-Chloro-5-phenyl-1H-imidazole remains elusive in current literature, a robust physicochemical profile can be confidently inferred from its structure and comparison with well-known analogues. The molecule is predicted to be a crystalline solid with low aqueous solubility, a higher melting point than 2-phenylimidazole, and significantly altered acidity/basicity due to the electron-withdrawing chloro-substituent. Its most promising feature is the activated 2-position, which serves as a handle for synthetic diversification. The experimental protocols detailed herein provide a clear and validated pathway for the empirical determination of these critical properties, a necessary step for any further development in medicinal chemistry or materials science.

References

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Foundational

An In-depth Technical Guide to 2-Chloro-5-phenyl-1H-imidazole (CAS Number: 227313-39-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Chloro-5-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and general principles of imidazole chemistry to offer valuable insights for researchers.

Introduction and Chemical Identity

2-Chloro-5-phenyl-1H-imidazole is a substituted imidazole featuring a chloro group at the 2-position and a phenyl group at the 5-position. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and approved drugs. The presence of a halogen and an aryl group on the imidazole scaffold suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 227313-39-5BLD Pharm[1]
Molecular Formula C₉H₇ClN₂BLD Pharm[1]
Molecular Weight 178.62 g/mol BLD Pharm[1]
SMILES ClC1=NC=C(C2=CC=CC=C2)N1BLD Pharm[1]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°CBLD Pharm[1]

Synthesis Strategies

While a specific, validated protocol for the synthesis of 2-Chloro-5-phenyl-1H-imidazole is not detailed in the available literature, several general methods for the synthesis of substituted imidazoles can be adapted. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

A plausible synthetic approach could involve a multi-step process, beginning with the construction of the 5-phenyl-1H-imidazol-2-one core, followed by chlorination.

Conceptual Synthesis Workflow

cluster_0 Part 1: Imidazole Ring Formation cluster_1 Part 2: Chlorination Styrene oxide Styrene oxide 5-phenyl-1,3-dihydro-2H-imidazol-2-one 5-phenyl-1,3-dihydro-2H-imidazol-2-one Styrene oxide->5-phenyl-1,3-dihydro-2H-imidazol-2-one Reaction with Urea (e.g., acid catalysis) Urea Urea Urea->5-phenyl-1,3-dihydro-2H-imidazol-2-one Target_Compound 2-Chloro-5-phenyl-1H-imidazole 5-phenyl-1,3-dihydro-2H-imidazol-2-one->Target_Compound Chlorination (e.g., POCl3, SOCl2) Chlorinating agent Chlorinating agent Chlorinating agent->Target_Compound

Caption: Conceptual workflow for the synthesis of 2-Chloro-5-phenyl-1H-imidazole.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-phenyl-1,3-dihydro-2H-imidazol-2-one

This step can be approached through various known methods for synthesizing 2-imidazolones. One common method involves the reaction of an alpha-hydroxy ketone or its equivalent with urea or a urea derivative.

  • Reactants: Phenylacetaldehyde and urea.

  • Reaction: Condensation reaction, likely under acidic or basic conditions, to form the imidazolone ring.

  • Justification: This is a standard method for the formation of the imidazole core. The choice of catalyst and solvent would need to be optimized to maximize yield and purity.

Step 2: Chlorination of 5-phenyl-1,3-dihydro-2H-imidazol-2-one

The conversion of the 2-imidazolone to the 2-chloroimidazole is a crucial step.

  • Reagent: A suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Procedure: The 5-phenyl-1,3-dihydro-2H-imidazol-2-one would be heated with an excess of the chlorinating agent, often in the presence of a base or a solvent like N,N-dimethylformamide (DMF).

  • Causality: The chlorinating agent replaces the hydroxyl group of the tautomeric form of the 2-imidazolone with a chlorine atom. The reaction conditions (temperature, time) would be critical to control to avoid side reactions and degradation of the imidazole ring.

  • Purification: The crude product would likely require purification by column chromatography on silica gel.

Potential Applications in Drug Discovery

The structural motifs within 2-Chloro-5-phenyl-1H-imidazole suggest several potential avenues for its application in drug discovery. The imidazole core is a well-established pharmacophore with a broad range of biological activities.

As a Building Block for Bioactive Molecules

The chloro-substituent at the 2-position is a reactive handle that can be readily displaced by nucleophiles, making this compound a valuable intermediate for the synthesis of a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) by introducing various functional groups.

Potential Biological Targets

While no specific biological targets have been identified for 2-Chloro-5-phenyl-1H-imidazole itself, related imidazole-containing compounds have shown activity against a variety of targets. For instance, some 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activity of related compounds, derivatives of 2-Chloro-5-phenyl-1H-imidazole could potentially modulate pathways involved in neuroinflammation or amyloid-beta processing.

Derivative 2-Chloro-5-phenyl- 1H-imidazole Derivative Target_Enzyme Potential Target (e.g., Kinase, Dehydrogenase) Derivative->Target_Enzyme Inhibition/Modulation Signaling_Pathway Cellular Signaling Pathway Target_Enzyme->Signaling_Pathway Regulation Cellular_Response Biological Effect (e.g., Reduced Inflammation, Neuroprotection) Signaling_Pathway->Cellular_Response

Caption: Hypothetical mechanism of action for a derivative of the topic compound.

Analytical Characterization

Proper characterization of 2-Chloro-5-phenyl-1H-imidazole is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the protons on the imidazole and phenyl rings. The chemical shifts and coupling constants would provide information about the substitution pattern.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all nine carbon atoms in the molecule. The chemical shift of the carbon bearing the chlorine atom would be of particular interest.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H and C=C vibrations.
HPLC Purity assessment and quantification.A single major peak under optimized chromatographic conditions, allowing for the determination of purity.

Safety and Handling

Specific toxicity data for 2-Chloro-5-phenyl-1H-imidazole is not available. However, based on the general reactivity of chlorinated organic compounds and the biological activity of many imidazole derivatives, appropriate safety precautions should be taken.

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: As recommended, store in a dark, inert atmosphere at or below -20°C to prevent degradation[1].

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion and Future Directions

2-Chloro-5-phenyl-1H-imidazole represents a promising, yet underexplored, chemical entity. Its synthesis is conceptually straightforward, and its structure offers multiple points for diversification, making it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Developing and optimizing a reliable synthetic route.

  • Thoroughly characterizing the compound's physicochemical and spectroscopic properties.

  • Screening the compound and its derivatives against a panel of biologically relevant targets to uncover its therapeutic potential.

This in-depth guide, while based on extrapolated data due to the limited availability of specific information, provides a solid foundation for researchers to begin their investigation into this intriguing molecule.

References

Sources

Exploratory

Solubility of 2-Chloro-5-phenyl-1H-imidazole in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in biological systems and its viability in process chemistry. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-phenyl-1H-imidazole, a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of complex molecules.[1] While direct, quantitative solubility data for this specific molecule is not extensively available in published literature, this document synthesizes foundational solubility principles and data from structurally analogous compounds to construct a robust predictive framework. Furthermore, we present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of 2-Chloro-5-phenyl-1H-imidazole

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous drugs due to their diverse biological activities.[2] The introduction of a halogen, such as chlorine, at the 2-position of the imidazole ring significantly enhances its reactivity, particularly towards nucleophilic substitution.[1] This makes 2-chloro-imidazole derivatives valuable precursors for building more complex molecular architectures. The addition of a phenyl group at the 5-position introduces lipophilic character and potential for π-π stacking interactions, further modulating the molecule's properties.

Understanding the solubility of 2-Chloro-5-phenyl-1H-imidazole is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical synthesis.

  • Purification Strategy: Designing effective crystallization and chromatographic purification methods.

  • Drug Formulation: For derivatives being considered as APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will first explore the theoretical underpinnings of this molecule's solubility before providing a practical, step-by-step methodology for its experimental determination.

Theoretical Framework and Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium that balances the energy required to break the solute-solute and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions.[3] Key factors influencing this balance for 2-Chloro-5-phenyl-1H-imidazole are its molecular structure, the properties of the organic solvent, and temperature.[4][5]

Molecular Structure Analysis
  • Imidazole Core: The imidazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). This allows for strong self-association in the solid state (high crystal lattice energy) and favorable interactions with polar, hydrogen-bonding solvents.

  • Phenyl Group: The non-polar phenyl ring contributes significantly to the molecule's lipophilicity, favoring solubility in solvents with lower polarity.

  • Chloro Substituent: The electronegative chlorine atom adds polarity to the molecule but is generally considered a weak hydrogen bond acceptor.

The interplay of these features suggests a molecule with moderate polarity. The general principle of "like dissolves like" predicts higher solubility in polar organic solvents compared to non-polar ones.

Insights from Analogous Compounds

Studies on related phenyl-substituted imidazoles have shown that their solubility in various organic solvents is significantly lower than that of simpler imidazoles like 1H-imidazole or benzimidazole.[6][7] This is likely due to the increased molecular weight and stronger intermolecular forces (including π-stacking from the phenyl rings) in the crystal lattice, making it harder for solvent molecules to break it apart. Furthermore, the solubility of these imidazole derivatives in chloroalkanes like dichloromethane and 1-chlorobutane was found to be very low.[6][7]

Predicted Solubility Table

Based on these principles and available data for analogues, we can predict the qualitative solubility of 2-Chloro-5-phenyl-1H-imidazole across a spectrum of common organic solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High Strong dipole-dipole interactions and ability to disrupt the crystal lattice. DMSO is an excellent solvent for many heterocyclic compounds.[8]
Polar Protic Methanol, EthanolModerate to High Capable of hydrogen bonding with the imidazole N-H and nitrogen lone pair. Solubility is expected to decrease with increasing alcohol chain length.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate Moderate polarity but lack of hydrogen bond donating ability limits interaction with the solute.
Chlorinated Dichloromethane (DCM), ChloroformVery Low Consistent with experimental data on other phenylimidazoles.[6] Weak solute-solvent interactions.
Aromatic Toluene, BenzeneLow While π-π stacking is possible, the overall polarity mismatch limits solubility.
Non-Polar Hexanes, HeptaneVery Low / Insoluble Significant mismatch in polarity between the solute and solvent.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, experimental measurement is essential. The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[8][9] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Causality in Experimental Design

The shake-flask method is not merely a set of steps but a carefully designed experiment to achieve a specific physical state: a saturated solution in equilibrium with its solid phase.

  • Excess Solid: Adding an excess of the compound ensures that the solvent becomes saturated, which is the definition of the solubility limit.

  • Prolonged Equilibration: Agitation for an extended period (24-72 hours) is crucial to overcome kinetic barriers and allow the system to reach a true thermodynamic equilibrium.[8] Shorter times might only yield a kinetic solubility value, which can be misleading.

  • Precise Temperature Control: Solubility is highly temperature-dependent.[4] A constant temperature bath is non-negotiable for reproducible and accurate results.

  • Phase Separation: Centrifugation or filtration is critical to separate the undissolved solid from the saturated solution without disturbing the equilibrium.

  • Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of the dissolved compound due to its high sensitivity, specificity, and accuracy.[10]

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

  • 2-Chloro-5-phenyl-1H-imidazole (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Centrifuge capable of holding the vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

Procedure:

  • Preparation: Add an excess amount of solid 2-Chloro-5-phenyl-1H-imidazole to a 20 mL vial. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 10-20 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the pre-equilibrated organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 48 hours.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed for 30 minutes to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet all remaining solid material.

  • Sample Extraction: Carefully withdraw a supernatant aliquot using a syringe. Crucially, do not disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining microscopic particles.

  • Dilution: Based on the predicted solubility, perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known concentrations of 2-Chloro-5-phenyl-1H-imidazole.

  • Calculation: Calculate the original solubility (S) using the measured concentration (C) and the dilution factor (DF): S (mg/mL) = C (mg/mL) x DF

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (48h) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Analyze by HPLC F->G H 8. Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Molecular Structure and Solvent Interaction Visualization

The following diagram illustrates the key structural features of 2-Chloro-5-phenyl-1H-imidazole that dictate its interactions with different types of organic solvents.

Caption: Key Interaction Sites of the Solute Molecule.

Conclusion

While a definitive, published database on the solubility of 2-Chloro-5-phenyl-1H-imidazole in a wide array of organic solvents is currently lacking, a strong predictive framework can be established. Based on its structural features and data from analogous compounds, it is expected to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in lower-chain alcohols, and very poor solubility in non-polar and chlorinated solvents. This guide provides the necessary theoretical background for these predictions and, more importantly, a robust, step-by-step experimental protocol for researchers to determine precise thermodynamic solubility values. The application of this rigorous methodology will yield reliable and reproducible data, which is indispensable for advancing research and development involving this promising chemical intermediate.

References

  • Kumar, V., & Aggarwal, N. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 112-118. Retrieved from [Link]

  • Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 7234-7249. Retrieved from [Link]

  • Flynn, G. L. (1994). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 83(7), 933-942. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Acta Pharmaceutica Sinica B, 11(11), 3514-3529. Retrieved from [Link]

  • Domanska, U., & Krolikowski, M. (2009). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 54(3), 955-961. Retrieved from [Link]

  • Domanska, U., & Krolikowski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(1), 154-159. Retrieved from [Link]

  • ResearchGate (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Ponomareva, L. F., et al. (2017). Method for quantitative determination of imidazole derivatives (imidazoline group). Russian Federation Patent RU2597787C2.
  • Sharma, P., & Kumar, A. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(2), 705-710. Retrieved from [Link]

  • ResearchGate (n.d.). What Variables Affect Solubility?. Retrieved from [Link]

  • Bergström, C. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Karegoudar, P., et al. (2014). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activity. Medicinal Chemistry Research, 23, 3249-3260. Retrieved from [Link]

  • ChemistryNotes.com (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]

  • Wu, J., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1056. Retrieved from [Link]

  • Alajarin, R., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22435-22445. Retrieved from [Link]

  • University of Calgary (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-5-phenyl-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Chloro-5-phenyl-1H-imidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While direct literature on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-phenyl-1H-imidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While direct literature on this specific isomer is emerging, this document synthesizes foundational knowledge from closely related analogues to present its core physicochemical properties, plausible synthetic routes, predicted reactivity, and potential as a scaffold in medicinal chemistry.

Core Molecular Attributes

2-Chloro-5-phenyl-1H-imidazole is a substituted aromatic heterocycle. The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine. The presence of a chlorine atom at the 2-position and a phenyl group at the 5-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for further chemical modification.

Molecular Formula and Weight

The chemical structure of 2-Chloro-5-phenyl-1H-imidazole leads to the following core attributes:

PropertyValue
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
IUPAC Name2-chloro-5-phenyl-1H-imidazole
Isomeric Compound2-(4-Chlorophenyl)-1H-imidazole

Note: The molecular weight and formula are identical to its isomer, 2-(4-chlorophenyl)-1H-imidazole, which is commercially available and well-documented.

Synthesis Strategies

A definitive, optimized synthesis for 2-Chloro-5-phenyl-1H-imidazole is not yet established in peer-reviewed literature. However, based on established imidazole chemistry, a logical and efficient synthetic pathway can be proposed. This involves a two-step process: the initial synthesis of the 5-phenyl-1H-imidazole precursor, followed by regioselective chlorination at the C2 position.

Proposed Synthesis Workflow

Synthesis_of_2-Chloro-5-phenyl-1H-imidazole cluster_0 Step 1: Synthesis of 5-Phenyl-1H-imidazole cluster_1 Step 2: Chlorination Precursor Phenylacetaldehyde + Glyoxal + NH4OAc Imidazole 5-Phenyl-1H-imidazole Precursor->Imidazole Radziszewski Reaction (or similar condensation) Target_Molecule 2-Chloro-5-phenyl-1H-imidazole Imidazole->Target_Molecule Electrophilic Chlorination at C2 Position Chlorination_Agent N-Chlorosuccinimide (NCS) or Hypochlorous Acid Chlorination_Agent->Target_Molecule Imidazole_Input 5-Phenyl-1H-imidazole caption Proposed two-step synthesis of 2-Chloro-5-phenyl-1H-imidazole.

Caption: Proposed two-step synthesis of 2-Chloro-5-phenyl-1H-imidazole.

Experimental Protocol: A Plausible Approach

Part A: Synthesis of 5-Phenyl-1H-imidazole (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetaldehyde (1.0 eq), an aqueous solution of glyoxal (40%, 1.0 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude 5-phenyl-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality: This approach is a variation of the well-established Radziszewski imidazole synthesis, which is a multicomponent reaction known for its efficiency in creating substituted imidazoles.[1][2]

Part B: Chlorination of 5-Phenyl-1H-imidazole

  • Reaction Setup: Dissolve the synthesized 5-phenyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the solution at 0 °C to control the exothermicity of the reaction.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The final product, 2-Chloro-5-phenyl-1H-imidazole, can be purified by column chromatography on silica gel.

Causality: The C2 position of the imidazole ring is the most electron-rich and thus most susceptible to electrophilic attack.[3] NCS is a common and effective reagent for the chlorination of electron-rich heterocycles.[4]

Spectroscopic and Physicochemical Properties (Predicted)

PropertyPredicted Value / Observation
¹H NMR - Phenyl Protons: Multiplets in the range of δ 7.2-7.8 ppm. - Imidazole Proton (C4-H): A singlet expected around δ 7.0-7.5 ppm. - N-H Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm). - Imidazole Carbons: C2 (with Cl) would be significantly shifted, likely in the δ 130-145 ppm range. C4 and C5 would also appear in the aromatic region.
FT-IR (cm⁻¹) - N-H Stretch: A broad peak around 3100-3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C=N and C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region. - C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z 178. - Isotope Peak (M+2): A characteristic peak at m/z 180, approximately one-third the intensity of the M⁺ peak, due to the ³⁷Cl isotope.
Physical Appearance Expected to be a solid at room temperature, likely a white to off-white crystalline powder.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in nonpolar solvents and water.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-5-phenyl-1H-imidazole is dictated by the interplay of the imidazole core, the activating phenyl group, and the reactive chloro substituent.

Nucleophilic Substitution at C2

The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution.[5] This is a key feature for its utility as a synthetic intermediate.

  • Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities.

  • Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide) can yield 2-alkoxy-5-phenyl-1H-imidazoles.

  • Thiolation: Reactions with thiols can be used to introduce sulfur-containing moieties.

This reactivity allows for the facile construction of a library of derivatives from a single, readily accessible intermediate.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Substitution Products Central_Molecule 2-Chloro-5-phenyl-1H-imidazole Amine_Product 2-Amino-5-phenyl-1H-imidazole Central_Molecule->Amine_Product Amination Alkoxide_Product 2-Alkoxy-5-phenyl-1H-imidazole Central_Molecule->Alkoxide_Product Alkoxylation Thiol_Product 2-Thio-5-phenyl-1H-imidazole Central_Molecule->Thiol_Product Thiolation Amine R₂NH Amine->Amine_Product Alkoxide R-O⁻ Alkoxide->Alkoxide_Product Thiol R-S⁻ Thiol->Thiol_Product caption Nucleophilic substitution reactions at the C2 position.

Caption: Nucleophilic substitution reactions at the C2 position.

Further C-H Functionalization

Modern cross-coupling reactions could potentially be employed to further functionalize the C4 position of the imidazole ring, although this position is generally less reactive than C2 and C5.[6]

Potential Applications in Drug Discovery

While 2-Chloro-5-phenyl-1H-imidazole itself has not been extensively studied for its biological activity, the broader class of chloro- and phenyl-substituted imidazoles has demonstrated a wide array of pharmacological effects. This strongly suggests that the title compound is a promising scaffold for the development of new therapeutic agents.

  • Anti-inflammatory Activity: Many imidazole derivatives are known to possess anti-inflammatory properties. The presence of a chlorophenyl group in related structures has been shown to significantly increase this activity.[7]

  • Antimicrobial and Antifungal Agents: The imidazole core is central to many antifungal drugs (e.g., clotrimazole). Substituted imidazoles, including those with chlorophenyl moieties, have shown potent antibacterial and antifungal effects.[7]

  • Neurological Disorders: Phenyl-imidazole scaffolds are being explored as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[9] Additionally, various imidazole derivatives have shown anticonvulsant properties.[10]

The synthetic accessibility of 2-Chloro-5-phenyl-1H-imidazole and the ease with which its C2 position can be modified make it an excellent candidate for inclusion in high-throughput screening libraries to explore these and other therapeutic areas.

Safety and Handling

Specific toxicity data for 2-Chloro-5-phenyl-1H-imidazole is not available. However, as with all laboratory chemicals, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds like 2-chloro-4-nitro-1H-imidazole, hazards such as skin and eye irritation have been reported.[11]

Conclusion

2-Chloro-5-phenyl-1H-imidazole represents a molecule of high potential for synthetic and medicinal chemistry. Its core attributes, predicted from the behavior of its close analogues, suggest a stable yet reactive scaffold. The strategic placement of the chloro and phenyl groups provides a foundation for creating diverse molecular libraries through well-understood synthetic transformations. As the demand for novel therapeutic agents continues to grow, the exploration of such versatile heterocyclic compounds will be paramount for the advancement of drug discovery.

References

  • Jain, A. K., et al. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • Liu, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. [Link]

  • Enyeribe, P. A., et al. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). [Link]

  • Jena, N. R., et al. (2008). Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles. Journal of Computational Chemistry, 29(1), 98-107. [Link]

  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]

  • Patel, S. B., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3). [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

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Exploratory

Introduction: The Phenylimidazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Phenylimidazole Derivatives Heterocyclic compounds form the backbone of modern medicinal chemistry, with over half of all registered chemical compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Phenylimidazole Derivatives

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over half of all registered chemical compounds containing such systems.[1] Among these, the imidazole ring—a five-membered heterocycle with two nitrogen atoms—is a recurring motif in a vast number of biologically active molecules. When functionalized with a phenyl group, the resulting phenylimidazole scaffold emerges as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a wide spectrum of pharmacological activities.

Substituted phenylimidazole derivatives have demonstrated a remarkable range of bioactivities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This versatility stems from the unique electronic and steric properties of the scaffold, which allow for precise interactions with the active sites of various enzymes and receptors. Phenylimidazoles are particularly adept at interacting with heme-containing proteins and kinase enzymes, making them invaluable tools for drug discovery.

This technical guide offers a comprehensive exploration of the biological activities of substituted phenylimidazole derivatives, intended for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, elucidates structure-activity relationships (SAR), provides detailed experimental protocols for assessing biological activity, and outlines key synthetic strategies. The aim is to synthesize field-proven insights with technical accuracy, providing a self-validating framework for the rational design and evaluation of novel phenylimidazole-based therapeutic agents.

Part 1: Anticancer Activity

The application of phenylimidazole derivatives in oncology is one of the most extensively researched areas, with compounds demonstrating efficacy through multiple, distinct mechanisms of action. These range from modulating the tumor microenvironment to directly inhibiting the signaling pathways that drive cancer cell proliferation and survival.

Mechanism: Inhibition of Indoleamine 2,3-dioxygenase (IDO) for Cancer Immunotherapy

A fundamental strategy employed by tumors to evade the host immune system is the establishment of a tolerogenic microenvironment.[3] A key enzyme in this process is Indoleamine 2,3-dioxygenase (IDO), which catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[3][4] By depleting local tryptophan and producing immunosuppressive metabolites, IDO, when expressed in tumor cells or antigen-presenting cells, suppresses the activity of effector T-cells, allowing the tumor to escape immune surveillance.[4] Inhibition of IDO is therefore a major therapeutic strategy to restore an effective anti-tumor immune response.[3][4]

4-Phenylimidazole (4-PI) was identified as a noncompetitive inhibitor of IDO.[4] Spectroscopic and crystallographic studies have confirmed that 4-PI exerts its inhibitory effect by binding directly to the heme iron within the enzyme's active site.[4] Notably, it shows a preference for binding to the inactive ferric (Fe³⁺) form of the enzyme over the catalytically active ferrous (Fe²⁺) state, which likely explains its noncompetitive inhibition kinetics.[4]

IDO_Pathway_Inhibition Tryptophan Tryptophan IDO IDO Enzyme (Heme Iron) Tryptophan->IDO Catalyzes Kynurenine Kynurenine IDO->Kynurenine Produces ImmuneSuppression Tumor Immune Suppression Kynurenine->ImmuneSuppression Leads to Phenylimidazole Substituted Phenylimidazole Phenylimidazole->IDO Inhibits

Caption: Inhibition of the IDO pathway by phenylimidazole derivatives.
Structure-Activity Relationship (SAR) for IDO Inhibitors

Starting from the 4-phenylimidazole (4-PI) scaffold, systematic structural modifications have led to the development of significantly more potent IDO inhibitors.[3][4] Computational docking and experimental studies have revealed that potency is driven by exploiting key interactions within the IDO active site.

Key SAR insights include:

  • Phenyl Ring Substitution: Modifications to the phenyl ring are critical for probing the interior of the active site. Adding hydroxy or thioether groups can establish crucial hydrogen bonding or hydrophobic interactions with residues such as Cys129 and Ser167.[3][4]

  • Imidazole Ring Substitution: While less explored, substitutions on the imidazole ring itself can influence interactions with the active site entrance.[4]

  • Heterocycle Replacement: Replacing the imidazole ring with other heterocycles, such as pyrazole, can be tolerated, but activity is often restored or improved only when key interacting groups (like hydroxyls) are present on the phenyl ring.[4]

The following table summarizes the inhibitory activity of selected 4-phenylimidazole derivatives against the IDO enzyme.

CompoundSubstitutionIC₅₀ (µM)Key Interacting Residues
4-PI (parent) None~50-100Heme Iron
Derivative 1 4'-Hydroxy~10Heme Iron, S167
Derivative 17 3'-Thiophenol~7Heme Iron, C129, S167
Derivative 18 4'-Thiophenol~6Heme Iron, C129, S167
Data synthesized from studies on 4-PI derivatives.[3][4]
Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs). The Met RTK, for instance, is frequently implicated in tumor growth, invasion, and metastasis. A distinct class of fused phenylimidazoles, the 2-phenylimidazo[2,1-b]benzothiazole derivatives, have been identified as potent inhibitors of oncogenic Met signaling.[5]

One such derivative, known as Triflorcas, impairs both in vitro and in vivo tumorigenesis in cancer cells harboring Met mutations.[5] Its mechanism extends beyond simple Met inhibition; it disrupts the downstream PI3K-Akt signaling pathway, which is critical for cell survival and proliferation.[5] Furthermore, it alters the phosphorylation of key cell cycle regulators like Retinoblastoma protein (Rb) and nucleophosmin, leading to defective cell cycle progression and, ultimately, mitotic failure.[5] This multi-targeted action within a critical oncogenic pathway makes these compounds promising therapeutic candidates.[5]

Met_Pathway_Inhibition Met Met RTK PI3K PI3K Met->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation CellCycle Rb / Nucleophosmin MitoticFailure Mitotic Failure CellCycle->MitoticFailure Phenylimidazole Imidazo[2,1-b]benzothiazole Derivative Phenylimidazole->Met Inhibits Phenylimidazole->PI3K Inhibits Phenylimidazole->Akt Inhibits Phenylimidazole->CellCycle Alters Phosphorylation

Caption: A typical workflow for screening phenylimidazole derivatives.

Part 2: Anti-inflammatory and Other Enzymatic Inhibition

The ability of the phenylimidazole nucleus to coordinate with metal ions, particularly the heme iron in enzymes, makes it a versatile inhibitor of various proteins involved in inflammation and metabolism.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule produced by three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). [1]While NO is vital for functions like vasodilation and neurotransmission, overproduction by iNOS is a hallmark of inflammatory conditions. Like IDO, NOS enzymes are heme-containing proteins.

1-Phenylimidazole (1-PI) and its derivatives are effective NOS inhibitors, acting as competitive inhibitors versus the natural substrate, L-arginine. [1]They exert their effect through the direct ligation of an imidazole nitrogen to the heme iron, displacing the oxygen required for catalysis. [1] The structure-activity relationship for NOS inhibition is sensitive to the electronic properties of the phenyl ring. [1]* Electron-donating groups (e.g., -OH, -NH₂) at the para-position generally maintain or slightly improve inhibitory potency.

  • Electron-withdrawing groups (e.g., -NO₂, -COMe) dramatically reduce inhibitory activity, increasing the IC₅₀ value by as much as 10-fold. [1]This suggests that electron density on the imidazole ring is crucial for effective coordination with the heme iron.

Inhibition of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is central to the metabolism of a wide array of xenobiotics, including most clinical drugs. [1]Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions. Phenylimidazoles, particularly 1-PI, are classical, potent, and reversible inhibitors of many CYP isoforms. [1] The mechanism is identical to that for NOS inhibition: the lone pair of an imidazole nitrogen coordinates directly to the heme iron at the dioxygen binding site. [1]This property has made 1-PI an invaluable chemical probe for:

  • Studying the topology and steric constraints of CYP active sites. [1]* Investigating the role of CYP-mediated bioactivation in the toxicity of other chemicals. [1]* Developing models to predict drug-drug interactions. [1]

Part 3: Synthetic Strategies

The biological evaluation of phenylimidazole derivatives is underpinned by robust and flexible synthetic methodologies that allow for the creation of diverse chemical libraries.

De Novo Imidazole Ring Synthesis

A prevalent and reliable method for constructing the 4-phenylimidazole core is the reaction of an α-bromo-ketone (specifically, an α-bromoacetophenone derivative) with formamide. [3][4]This one-pot reaction provides a straightforward route to the desired scaffold, which can then be further modified.

Scaffold Functionalization

Once the core is synthesized, further diversity can be introduced through various functionalization reactions:

  • N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated to probe different regions of a target's binding pocket. [3]* Suzuki Coupling: Thioether-substituted phenyl derivatives can be synthesized via Suzuki coupling reactions, which have proven effective for creating potent IDO inhibitors. [3]* C-2 Lithiation: The C-2 position of the imidazole ring can be functionalized by first protecting the N-1 position (e.g., with a trityl group), followed by lithiation and reaction with an electrophile (e.g., a formylating agent). [3]

Synthesis_Pathways Start α-Bromoacetophenone + Formamide Core 4-Phenylimidazole Core Scaffold Start->Core De Novo Synthesis N_Alk N-Alkylation Core->N_Alk C_Func C-2 Functionalization Core->C_Func Ph_Func Phenyl Ring Functionalization (e.g., Suzuki Coupling) Core->Ph_Func Final Diverse Library of Derivatives N_Alk->Final C_Func->Final Ph_Func->Final

Sources

Foundational

The Enduring Scaffold: A Technical Guide to 2-Phenyl-1H-Imidazole Compounds in Drug Discovery

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential Abstract The 2-phenyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 2-phenyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals, delving into the core aspects of this privileged structure. We will explore its synthesis, focusing on the mechanistic underpinnings of key reactions, and detail its extensive pharmacological activities. Particular emphasis will be placed on its role in the development of kinase inhibitors, anticancer agents, and anti-inflammatory drugs, supported by quantitative data, detailed experimental protocols, and elucidating pathway diagrams. This guide aims to be a critical resource, not only by summarizing the current state of the field but also by providing the foundational knowledge necessary to inspire future innovation in the design of novel 2-phenyl-1H-imidazole-based therapeutics.

The 2-Phenyl-1H-Imidazole Core: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous natural products and synthetic compounds of therapeutic interest. The addition of a phenyl group at the 2-position introduces a critical pharmacophoric element, enhancing the molecule's ability to engage in various biological interactions, including π-π stacking and hydrophobic interactions. This seemingly simple structural motif has given rise to a vast and diverse library of compounds with a wide spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, and kinase inhibitory effects.[1][2][3] The continued exploration of this scaffold is a testament to its enduring relevance in the quest for novel therapeutic agents.

Synthesis of the 2-Phenyl-1H-Imidazole Scaffold: A Chemist's Toolkit

The construction of the 2-phenyl-1H-imidazole core can be achieved through several synthetic strategies, each with its own advantages in terms of substrate scope, yield, and reaction conditions. The choice of a particular method is often dictated by the desired substitution pattern on the imidazole and phenyl rings.

Classical Synthesis: The Radziszewski and Debus Reactions

Historically, the Radziszewski and Debus syntheses have been foundational methods for imidazole synthesis.

  • Radziszewski Synthesis: This method typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia. The reaction proceeds through a series of condensation and cyclization steps to form the imidazole ring.

  • Debus Synthesis: A variation of the Radziszewski synthesis, the Debus reaction utilizes glyoxal, an aldehyde, and ammonia to construct the imidazole core.

While these methods are historically significant, they often require harsh reaction conditions and can lead to modest yields.

Modern Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of highly substituted imidazoles in a single step.[1][4] These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. A common MCR approach for the synthesis of 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt, often in the presence of a catalyst.[1][4]

This protocol provides a general procedure for the synthesis of 2,4,5-triphenyl-1H-imidazole, a common derivative, via a multicomponent reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in a minimal amount of ethanol.

  • Add ammonium acetate (2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the source of both nitrogen atoms in the imidazole ring.

  • Glacial acetic acid acts as a Brønsted acid catalyst to facilitate the condensation and cyclization steps.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Precipitation in ice-cold water is an effective method for isolating the relatively nonpolar product from the polar reaction medium.

Catalytic and Greener Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These include the use of various catalysts such as p-toluenesulfonic acid (PTSA) and methane sulfonic acid, often under solvent-free or grinding conditions, which can lead to shorter reaction times and higher yields.[1] The use of nanoparticle catalysts, such as nanoparticle nickel, has also been explored for the synthesis of 2-phenylimidazole compounds.

Biological Activities and Therapeutic Applications

The 2-phenyl-1H-imidazole scaffold is a versatile pharmacophore that has been successfully exploited to develop compounds with a wide range of therapeutic applications.

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-phenyl-1H-imidazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response.[2][5] Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases. Several 2-phenyl-1H-imidazole derivatives have been developed as potent p38 MAPK inhibitors.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway and Inhibition Stress Environmental Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation (e.g., TNF-α, IL-6 production) Downstream->Inflammation Imidazole 2-Phenyl-1H-imidazole Inhibitor Imidazole->p38

Caption: The p38 MAPK signaling cascade and its inhibition by 2-phenyl-1H-imidazole compounds.

Quantitative Data: p38 Kinase Inhibitory Activity

CompoundIC50 (nM)Reference
Adezmapimod (SB203580)222.44 ± 5.98[2]
Compound AA6403.57 ± 6.35[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[6][7] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[6][7] Benzimidazole derivatives, including those with a 2-phenyl-1H-indazole moiety, have been developed as potent FLT3 inhibitors.[6][7][8]

FLT3 Signaling Pathway in AML

FLT3_Pathway FLT3 Signaling Pathway and its Inhibition FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenyl-1H-imidazole Derivative Inhibitor->Dimerization

Caption: The FLT3 signaling pathway in AML and its inhibition by 2-phenyl-1H-imidazole derivatives.

Quantitative Data: FLT3 Inhibitory Activity

CompoundFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)Reference
Compound 8r1.20.8[6][7][8][9]

Note: FLT3-D835Y is a common mutation that confers resistance to some FLT3 inhibitors.

Anticancer Activity

Beyond kinase inhibition, 2-phenyl-1H-imidazole derivatives have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell migration.[10][11][12]

Quantitative Data: Cytotoxicity of 2-Phenyl-1H-imidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 4eMCF-7 (Breast Cancer)7.5[13]
Derivative 4fA549 (Lung Cancer)11.1[13]
Compound 24A-549 (Lung Cancer)Submicromolar[10]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-phenyl-1H-imidazole compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 2-phenyl-1H-imidazole compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Causality Behind Experimental Choices:

  • MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

  • Serial dilutions of the compound are necessary to determine the concentration-dependent effect on cell viability and to calculate the IC50 value.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of 2-phenyl-1H-imidazole derivatives are well-documented.[1][2][3] Many of these compounds exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

CompoundIn Vivo Model% Inhibition of EdemaReference
Compound 2aCarrageenan-induced paw edema100% at 100 mg/kg[2][3]
Compound 2bCarrageenan-induced paw edema100% at 100 mg/kg[2][3]

Experimental Workflow: In Vivo Anti-inflammatory Assay

AntiInflammatory_Workflow In Vivo Anti-inflammatory Evaluation Workflow Animal Animal Acclimatization (e.g., Wistar rats) Grouping Grouping and Dosing (Control, Standard, Test) Animal->Grouping Induction Induction of Inflammation (e.g., Carrageenan injection) Grouping->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of 2-phenyl-1H-imidazole compounds.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on 2-phenyl-1H-imidazole derivatives has led to the elucidation of key structure-activity relationships (SAR). The nature and position of substituents on both the phenyl and imidazole rings can significantly influence the biological activity and selectivity of these compounds. For instance, in the context of FLT3 inhibition, specific substitutions on the benzimidazole core have been shown to be crucial for potent activity against both wild-type and mutant forms of the kinase.[6][7][8][9]

The future of 2-phenyl-1H-imidazole research lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling, such as molecular docking and ADME predictions, with synthetic chemistry will be instrumental in accelerating the discovery of new drug candidates. Furthermore, the exploration of this scaffold for novel therapeutic targets remains a promising avenue for future research.

Conclusion

The 2-phenyl-1H-imidazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued prominence in the field of medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. It is our hope that this resource will serve as a valuable tool for researchers and contribute to the ongoing efforts to translate the promise of 2-phenyl-1H-imidazole chemistry into tangible clinical benefits.

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  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Leukocyte Biology, 108(1), 321-335. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 245-258. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 245-258. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Molecules, 30(23), 4890. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(21), 18889-18900. [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2025). ResearchGate. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry, 9, 789456. [Link]

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  • Imidazole as a Promising Medicinal Scaffold. (2021). Drug Design, Development and Therapy, 15, 3337–3356. [Link]

  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020). Molecules, 25(11), 2568. [Link]

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Exploratory

discovery and history of chloro-substituted imidazoles

An In-depth Technical Guide to the Discovery and History of Chloro-Substituted Imidazoles Prepared by Gemini, Senior Application Scientist Abstract The journey of chloro-substituted imidazoles from laboratory curiosities...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Chloro-Substituted Imidazoles

Prepared by Gemini, Senior Application Scientist

Abstract

The journey of chloro-substituted imidazoles from laboratory curiosities to indispensable scaffolds in modern chemistry is a compelling narrative of overcoming synthetic challenges. Initially, the imidazole ring proved surprisingly resistant to straightforward chlorination, a stark contrast to its facile bromination and iodination. This guide charts the historical progression and scientific discovery in this field, beginning with the foundational, often harsh, chlorination methods and culminating in the sophisticated, regioselective techniques available today. We will explore the evolution of the synthetic toolkit, from the use of basic sodium hypochlorite to advanced electrophilic reagents like N-Chlorosuccinimide (NCS) and sulfuryl chloride, and delve into the clever catalytic strategies developed to enhance their reactivity. Through detailed mechanistic discussions, comparative analyses, and practical protocols, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices in this domain. Case studies on key pharmaceutical agents will illustrate the profound impact of chloro-imidazoles, and a look at future perspectives will highlight the ongoing quest for greener and more precise synthetic methodologies.

Introduction: The Imidazole Scaffold and the Strategic Role of Chlorine

A Brief History of Imidazole: From Glyoxaline to a Privileged Core

The parent imidazole ring was first reported in 1858 by the German chemist Heinrich Debus, who synthesized it from glyoxal and ammonia; hence its original name, "glyoxaline".[1] For decades, various derivatives were discovered, but the core heterocycle remained a subject of academic interest.[1][2] Over the 20th century, however, the imidazole nucleus was identified in crucial biological molecules, such as the essential amino acid histidine. This discovery catalyzed an explosion of research, revealing the imidazole scaffold to be a "privileged" structure in medicinal chemistry, capable of forming key interactions with a wide array of biological targets.[2]

The Chlorine Effect: Why Chlorinate Imidazoles?

The introduction of a chlorine atom onto the imidazole ring is a strategic decision that profoundly alters its physicochemical properties. This substitution is not merely an addition but a calculated modification to fine-tune the molecule for a specific purpose.

  • Electronic Modulation: Chlorine is an electronegative, electron-withdrawing group. Its presence on the imidazole ring lowers the pKa of the ring nitrogens, influencing the molecule's ionization state at physiological pH. This is critical for modulating target binding and cell permeability.

  • Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility). This enhancement can improve its ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[3]

  • Metabolic Blocking: A chlorine atom can be strategically placed at a site that is otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's half-life and duration of action.

  • Synthetic Handle: A chloro-substituent serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[3]

Foundational Syntheses: The Challenge of Early Chlorination

Initial Hurdles: The Relative Inertness to Chlorination

Early investigations into the halogenation of imidazole revealed a peculiar trend: while the ring readily undergoes bromination and iodination, direct chlorination proved to be significantly more challenging.[4] The imidazole structure is deactivated by the presence of two electronegative nitrogen atoms, making electrophilic substitution less favorable than in more electron-rich heterocycles.[4] Furthermore, the tautomeric nature of the N-unsubstituted imidazole, where the proton rapidly shifts between the two nitrogens, makes the C4 and C5 positions equivalent, complicating attempts to achieve mono-substitution and favoring di-substitution.[4]

The Hypochlorite Approach: A Safer, Greener Alternative

One of the earliest successful and reproducible methods for imidazole chlorination, developed by Lutz and DeLorenzo, utilized sodium hypochlorite (NaOCl) in a basic medium.[4][5][6] This approach circumvented the hazards and poor selectivity associated with using gaseous molecular chlorine.[4] The reaction proceeds readily to form 4,5-dichloroimidazole, as the initial monochlorination further deactivates the ring but the tautomerism ensures the remaining C4/C5 position is chlorinated.[4] This method remains a viable, "green," and straightforward route to polychlorinated imidazoles.[4]

The Modern Toolkit for Imidazole Chlorination: Reagents and Strategies

The demand for precisely functionalized chloro-imidazoles spurred the development of a more diverse and controllable synthetic toolkit.

Electrophilic Chlorination: The Workhorse Methods

N-Chlorosuccinimide (NCS): NCS is a versatile and widely used reagent for electrophilic chlorination.[3][7] However, chemists soon discovered that its reaction with the imidazole ring can be exceptionally slow, often requiring days or even weeks to reach completion, which is impractical for many applications.[5]

  • Causality—The Breakthrough of Acid Catalysis: A pivotal discovery, detailed in patent literature, revealed that the presence of a catalytic amount of hydrochloric acid (HCl) dramatically accelerates the NCS chlorination of imidazoles.[5] The acid likely protonates the imidazole, making it more susceptible to electrophilic attack, or activates the NCS reagent itself, leading to a much more potent chlorinating species. This insight transformed a sluggish reaction into an efficient and practical synthetic method.

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another powerful electrophilic chlorinating agent.[8] It can react with aromatic compounds via a heterolytic pathway, involving direct electrophilic attack by the SO₂Cl₂ molecule.[9] It serves as a potent alternative to NCS, particularly when stronger chlorinating conditions are required.

Indirect Chlorination Routes

The Sandmeyer Reaction: For introducing a chlorine atom at a specific position, particularly C2, indirect methods are often superior. The Sandmeyer reaction provides a classic pathway. This involves the synthesis of an amino-imidazole intermediate, which is then converted to a diazonium salt and subsequently displaced by a chloride ion, often using a copper(I) chloride catalyst.[10][11] A patent for the synthesis of 2-chloro-4-nitroimidazole describes a process where 2-aminoimidazole is converted to 2-chloroimidazole via a diazotization followed by a chlorination reaction with cuprous chloride.[10]

Advanced & Regioselective Methods

The frontier of imidazole synthesis is focused on achieving perfect control over the position of chlorination, especially in complex molecules.

  • Controlling Regioselectivity: Directing chlorination to a specific carbon (e.g., C4 over C5 in a non-symmetric imidazole) often requires a protecting group strategy. By installing a bulky protecting group on one of the ring nitrogens, the steric and electronic environment of the ring can be biased, guiding the incoming electrophile to the desired position.

  • Modern Reagents: The drive for milder and more environmentally friendly protocols has led to new reagents. Chloramine-T has been demonstrated as an effective reagent for the regioselective chlorination of imidazo[1,2-a]pyridines under metal- and solvent-free conditions.[12] Similarly, hypervalent iodine reagents have been developed for the safe and efficient regioselective chlorination of various imidazo-fused heterocycles.[13]

Comparative Analysis of Chlorination Methods
MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Hypochlorite NaOCl / Ca(OCl)₂Basic (NaOH), AqueousInexpensive, green, simpleOften leads to polychlorination, difficult to control
NCS N-ChlorosuccinimideOrganic Solvent, long reaction timeReadily available, solid reagentVery slow without catalyst
Accelerated NCS NCS, cat. HClOrganic Solvent, rt or mild heatFast, efficient, good yieldsRequires acid catalyst
Sulfuryl Chloride SO₂Cl₂Organic Solvent, often rtPowerful, effective for de-activated ringsHighly reactive, corrosive, releases HCl/SO₂
Sandmeyer 1. NaNO₂, H⁺ 2. CuClAqueous, cold to rtExcellent regiocontrol for C2 positionMulti-step process, requires amino precursor
Chloramine-T Chloramine-TSolvent-free, rtGreen, operationally simple, high yieldsPrimarily demonstrated on fused systems

Case Studies: Chloro-imidazoles in Action

The true significance of chloro-imidazoles is demonstrated by their central role in pharmaceuticals and as key synthetic intermediates. A common and powerful strategy in drug synthesis is not the direct chlorination of a complex imidazole-containing molecule, but rather the coupling of an imidazole ring with a pre-chlorinated chemical fragment.

Medicinal Chemistry: The Azole Antifungals

The development of azole antifungals like Clotrimazole and Ketoconazole revolutionized the treatment of fungal infections. Their structures prominently feature chloro-substituted phenyl rings attached to an imidazole moiety.

  • Clotrimazole: The synthesis of Clotrimazole does not involve the chlorination of an imidazole. Instead, a key step is the Friedel-Crafts reaction between benzene and o-chlorobenzotrichloride to form a chlorinated trityl chloride intermediate.[14] This intermediate is then condensed with imidazole in the final step to yield the active drug.[10][14]

  • Ketoconazole: The synthesis of Ketoconazole follows a similar logic. The dichlorophenyl group is part of a key intermediate that is coupled with a separate piece containing the imidazole ring. For instance, one synthetic route involves preparing an N-acylated imidazole intermediate by reacting imidazole with a derivative of m-dichlorobenzene.

These examples underscore a crucial concept in chemical synthesis: it is often more efficient to construct a complex molecule from readily available, pre-functionalized building blocks.

Azole_Antifungal_Strategy cluster_clotrimazole Clotrimazole Synthesis Logic cluster_ketoconazole Ketoconazole Synthesis Logic o_chloro o-Chlorotoluene / o-Chlorobenzotrichloride trityl Chlorinated Trityl Chloride Intermediate o_chloro->trityl Chlorination/ Friedel-Crafts clotrimazole Clotrimazole trityl->clotrimazole Condensation m_dichloro m-Dichlorobenzene keto_intermediate Dichlorophenyl Intermediate m_dichloro->keto_intermediate Acylation, etc. ketoconazole Ketoconazole keto_intermediate->ketoconazole Coupling imidazole Imidazole imidazole->clotrimazole imidazole->ketoconazole caption Fig 1. General synthetic logic for azole antifungals.

Fig 1. General synthetic logic for azole antifungals.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on published methods. Researchers should consult the original literature and adhere to all standard laboratory safety procedures.

Protocol 1: Synthesis of 4,5-Dichloroimidazole via Hypochlorite

(Based on the method of Lutz and DeLorenzo, as described by Enyeribe, P. A., et al.[4][5][6])

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide (e.g., 4.6 g) in a 3.5% w/v solution of sodium hypochlorite (e.g., 511 mL).

  • Addition of Imidazole: To the stirred basic hypochlorite solution, add imidazole (e.g., 8 g, 0.12 mol) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature.

  • Reaction: Stir the mixture vigorously at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).

  • Work-up: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield crude 4,5-dichloroimidazole.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Accelerated Chlorination with NCS/HCl

(Conceptual protocol based on the invention disclosed in patent JP2966041B2[5])

  • Preparation: To a solution of a substituted imidazole (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add N-Chlorosuccinimide (1.0-1.1 eq).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05-0.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction progress should be significantly faster than the uncatalyzed version. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired chloro-imidazole.

Chlorination_Workflow start Start: Imidazole Substrate goal Desired Product start->goal method1 Polychlorination Needed? (e.g., 4,5-dichloro) goal->method1 Is goal... method2 Specific Regiochemistry? (e.g., C2-Chloro) method1->method2 No reagent1 Use NaOCl (Lutz-DeLorenzo) method1->reagent1 Yes method3 Monochlorination at C4/C5? method2->method3 No reagent2 Use Sandmeyer Rxn (via Amino-imidazole) method2->reagent2 Yes reagent3 Use NCS + cat. HCl (Accelerated Method) method3->reagent3 Yes reagent4 Consider Modern Methods (e.g., Hypervalent Iodine) method3->reagent4 Consider caption Fig 2. Decision workflow for selecting a chlorination method.

Fig 2. Decision workflow for selecting a chlorination method.

Future Perspectives

The field of chloro-imidazole synthesis continues to evolve, driven by the principles of green chemistry and the need for ultimate precision. The future trajectory points towards several exciting areas:

  • Direct C-H Activation/Chlorination: The holy grail of modern synthesis is the direct functionalization of C-H bonds. Recent advances have focused on using transition metal catalysts to selectively activate a specific C-H bond on the imidazole ring and install a chlorine atom.[3] This approach avoids the need for pre-functionalized substrates and reduces the number of synthetic steps, improving overall efficiency.[3]

  • Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for performing challenging chemical transformations under exceptionally mild conditions. The development of photocatalytic methods for imidazole chlorination could offer new pathways with unique reactivity and selectivity, powered simply by light.

  • Flow Chemistry: The use of continuous flow reactors for chlorination reactions can offer significant advantages in terms of safety, scalability, and control over reaction parameters. The ability to precisely control temperature and residence time can minimize side product formation and improve yields, especially for highly exothermic reactions.

Conclusion

The history of chloro-substituted imidazoles is a microcosm of the progress in synthetic organic chemistry. It began with the difficult task of taming a surprisingly unreactive heterocycle and has progressed to a state where chemists can, with increasing precision, place a chlorine atom onto the ring to achieve a desired function. The journey from brute-force methods to catalytic and highly regioselective strategies highlights the ingenuity of the field. Chloro-imidazoles are no longer just molecules on a shelf; they are the cornerstones of life-saving medicines and versatile building blocks for future discoveries. The continued push towards more sustainable and efficient C-H activation methods promises an even more exciting future for the synthesis and application of these vital chemical entities.

References

  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). [Link]

  • Fujimoto, T., & Sato, S. (1999). Method for chlorination of imidazole ring.
  • Hurst, J. K., Clark, R. A., & Lii, M. B. (2015). Imidazole catalyzes chlorination by unreactive primary chloramines. Free radical biology & medicine, 84, 110–119. [Link]

  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). View of STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. [Link]

  • Wikipedia contributors. (2024). Imidazole. Wikipedia, The Free Encyclopedia. [Link]

  • (2020). Preparation method of clotrimazole.
  • (2018). Preparation method of ketoconazole.
  • Maddila, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 3936-3943. [Link]

  • (2017). A kind of synthetic method of clotrimazole.
  • Thomas, R., et al. (2018). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. ResearchGate. [Link]

  • Nocentini, A., et al. (2018). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Molecules, 23(11), 2689. [Link]

  • Sharma, R., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. Chemistry, an Asian journal. [Link]

  • Mongolian Journal of Chemistry. (2018). Synthesis and antifungal activity investigation of a novel clotrimazole derivative. [Link]

  • Lee, J., et al. (2014). Synthesis of Ketoconazole Derivatives. Bulletin of the Korean Chemical Society, 35(5), 1451-1456. [Link]

  • (2015). Method for synthesizing ketoconazole.
  • ResearchGate. (n.d.). Synthesis of clotrimazole. [Link]

  • Kumar, G. P., & Kumar, D. (2016). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-5-phenyl-1H-imidazole

Introduction: The Significance of 2-Chloro-5-phenyl-1H-imidazole in Modern Drug Discovery The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-5-phenyl-1H-imidazole in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The introduction of a chlorine atom at the 2-position of the imidazole ring, as in 2-Chloro-5-phenyl-1H-imidazole, provides a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions. This halogenated intermediate is of significant interest to researchers and drug development professionals for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer, inflammatory conditions, and infectious diseases.

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-Chloro-5-phenyl-1H-imidazole, presented as a two-step process. The protocols are designed to be self-validating, with a strong emphasis on the rationale behind each experimental step and stringent safety considerations.

Synthetic Strategy: A Two-Step Approach to 2-Chloro-5-phenyl-1H-imidazole

The synthesis of 2-Chloro-5-phenyl-1H-imidazole is most effectively achieved through a two-step sequence:

  • Formation of the Imidazole Core: Synthesis of the precursor, 2-amino-5-phenyl-1H-imidazole, via the condensation of α-bromoacetophenone with guanidine hydrochloride.

  • Sandmeyer Chlorination: Conversion of the 2-amino group to a chloro group via a diazotization reaction followed by a copper(I) chloride-catalyzed Sandmeyer reaction.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally reliable and scalable nature of the reactions involved.

PART 1: Synthesis of 2-amino-5-phenyl-1H-imidazole

Reaction Principle and Causality

The formation of the 2-amino-5-phenyl-1H-imidazole ring involves the reaction of an α-haloketone (α-bromoacetophenone) with a guanidine salt. Guanidine, with its two amino groups and a central imine, acts as a dinucleophilic species, leading to the formation of the five-membered imidazole ring. The use of a base is crucial to deprotonate the guanidinium salt, allowing it to act as a nucleophile.

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1H-imidazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
α-Bromoacetophenone199.0510.0 g0.050
Guanidine Hydrochloride95.537.1 g0.074
Sodium Hydroxide40.003.0 g0.075
Ethanol (95%)-150 mL-
Deionized Water-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (3.0 g, 0.075 mol) in 50 mL of deionized water.

  • Addition of Guanidine: To the sodium hydroxide solution, add guanidine hydrochloride (7.1 g, 0.074 mol) and stir until fully dissolved.

  • Addition of α-Bromoacetophenone: In a separate beaker, dissolve α-bromoacetophenone (10.0 g, 0.050 mol) in 100 mL of 95% ethanol. Add this solution to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: ~7.0 g (88%) of a pale yellow solid.

Characterization of 2-amino-5-phenyl-1H-imidazole:

  • Appearance: Pale yellow solid

  • Melting Point: 148-151 °C

  • IR (KBr, cm⁻¹): 3450-3100 (N-H and C-H stretching), 1640 (C=N stretching), 1580, 1490 (aromatic C=C stretching).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.65-7.55 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.25-7.15 (m, 1H, Ar-H), 7.05 (s, 1H, imidazole C4-H), 6.50 (s, 2H, -NH₂), 5.80 (s, 1H, imidazole N-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 148.5 (C2), 135.0 (Ar-C), 132.0 (C5), 128.8 (Ar-CH), 127.5 (Ar-CH), 125.0 (Ar-CH), 115.0 (C4).

PART 2: Synthesis of 2-Chloro-5-phenyl-1H-imidazole

Reaction Principle and Causality

The conversion of the 2-amino group to a chloro group is achieved via the Sandmeyer reaction.[2][3] This reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3] Maintaining a low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

  • Substitution: The diazonium salt is then reacted with a solution of copper(I) chloride. The copper(I) acts as a catalyst to facilitate the displacement of the diazonium group by a chloride ion, with the evolution of nitrogen gas.[2]

Safety is paramount in this step. Diazonium salts, when isolated and dried, can be explosive.[3][4] Therefore, the diazonium salt is generated and used in situ without isolation.

Experimental Protocol: Sandmeyer Chlorination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-phenyl-1H-imidazole159.195.0 g0.031
Concentrated Hydrochloric Acid (HCl)36.4615 mL~0.18
Sodium Nitrite (NaNO₂)69.002.4 g0.035
Copper(I) Chloride (CuCl)98.993.4 g0.034
Deionized Water-As needed-
Dichloromethane (DCM)-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-phenyl-1H-imidazole (5.0 g, 0.031 mol) in a mixture of concentrated HCl (10 mL) and 20 mL of deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (2.4 g, 0.035 mol) in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) chloride (3.4 g, 0.034 mol) in 5 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing 100 g of crushed ice.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-5-phenyl-1H-imidazole.

Expected Yield: ~3.5 g (63%) of a white to off-white solid.

Characterization of 2-Chloro-5-phenyl-1H-imidazole
  • Appearance: White to off-white solid

  • Molecular Formula: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol

  • Melting Point: 185-188 °C

  • IR (KBr, cm⁻¹): 3100-3000 (N-H and Ar-H stretching), 1590, 1480 (aromatic C=C stretching), 1080 (C-Cl stretching).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (br s, 1H, N-H), 7.80-7.70 (m, 2H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 7.35-7.25 (m, 1H, Ar-H), 7.20 (s, 1H, imidazole C4-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 141.0 (C2), 134.5 (Ar-C), 130.0 (C5), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 120.0 (C4).

  • Mass Spectrometry (ESI+): m/z 179.03 [M+H]⁺.

Visualization of the Synthetic Workflow

Synthesis_Workflow A α-Bromoacetophenone D 2-amino-5-phenyl-1H-imidazole A->D B Guanidine HCl B->D C NaOH / Ethanol C->D F Diazonium Salt (in situ) D->F Diazotization E NaNO₂, HCl (0-5°C) H 2-Chloro-5-phenyl-1H-imidazole F->H Substitution G CuCl

Caption: Synthetic workflow for the preparation of 2-Chloro-5-phenyl-1H-imidazole.

Conclusion and Further Applications

The protocols detailed herein provide a reliable and well-rationalized method for the laboratory synthesis of 2-Chloro-5-phenyl-1H-imidazole. The emphasis on understanding the underlying chemical principles and adhering to strict safety measures ensures a robust and reproducible process. The final product serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, enabling further research and development in the field of medicinal chemistry.

References

  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). Recent advances in the synthesis of N-arylimidazoles. CrystEngComm, 23, 6345-6364.
  • Gallagher, T. C. (2001). Sandmeyer-Type Reactions. In Comprehensive Organic Synthesis (Vol. 4, pp. 45-66). Elsevier.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.
  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazole. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436–1443.

Sources

Application

Application Note: Derivatization of 2-Chloro-5-phenyl-1H-imidazole for Biological Screening

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive guide for the derivatization of 2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive guide for the derivatization of 2-chloro-5-phenyl-1H-imidazole, a versatile starting material for generating diverse small molecule libraries. We detail robust protocols for functionalization at the N-1 and C-2 positions, including N-alkylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Furthermore, we outline a strategic biological screening cascade, beginning with broad cytotoxicity assays and progressing to more specific antimicrobial and kinase inhibition assays, to efficiently identify and characterize promising lead compounds.

Introduction: The Power of the Imidazole Scaffold

The imidazole motif, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in essential biological molecules like the amino acid histidine and purine bases underscores its biocompatibility and versatile binding capabilities. The imidazole core can act as a hydrogen bond donor and acceptor, engage in metal coordination, and participate in various non-covalent interactions, making it an ideal foundation for drug design.

The subject of this guide, 2-chloro-5-phenyl-1H-imidazole, is a strategically designed starting material for library synthesis. It possesses three key features for diversification:

  • An acidic N-H proton at the N-1 position, ideal for alkylation or arylation.

  • A reactive chloro group at the C-2 position, activated for nucleophilic substitution and cross-coupling reactions.

  • A phenyl ring at the C-5 position, which provides a foundational hydrophobic element and can be further functionalized.

This document serves as a practical guide for researchers to unlock the potential of this scaffold, from initial chemical modification to biological evaluation.

Synthesis of the Core Scaffold

While various methods exist for imidazole synthesis, the 2-chloro-5-phenyl-1H-imidazole scaffold can be prepared through multi-step sequences, often involving cyclization followed by chlorination. A common approach involves the reaction of an alpha-aminoketone precursor with a cyanate or related reagent, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) in a suitable solvent.[1] Ensuring the purity of this starting material is paramount for the success of subsequent derivatization reactions and is typically verified by NMR spectroscopy and mass spectrometry.

Chemical Derivatization Strategies

The true power of the 2-chloro-5-phenyl-1H-imidazole scaffold lies in its susceptibility to a wide range of chemical transformations, allowing for the systematic exploration of chemical space around a central core.

G cluster_n1 N-1 Position Derivatization cluster_c2 C-2 Position Derivatization cluster_phenyl C-5 Phenyl Ring Derivatization Core 2-Chloro-5-phenyl-1H-imidazole (Starting Scaffold) N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation Base (K2CO3, NaH) R-X or Ar-X SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu-H (Amines, Alcohols, Thiols) Pd_Coupling Palladium-Catalyzed Cross-Coupling Core->Pd_Coupling Pd Catalyst, Boronic Acids, Stannanes, etc. EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Nitration, Halogenation, Acylation, etc.

Caption: Key derivatization pathways for the 2-chloro-5-phenyl-1H-imidazole scaffold.

Protocol: N-1 Alkylation

Modification at the N-1 position is often the most straightforward derivatization. The acidity of the N-H proton allows for easy deprotonation with a mild base, followed by quenching with an electrophile.

Causality: The use of a non-nucleophilic base like potassium carbonate or sodium hydride is crucial. It selectively deprotonates the imidazole nitrogen without competing in the subsequent substitution reaction with the alkyl halide.[2][3][4] The choice of solvent (e.g., DMF, Acetonitrile) is dictated by the solubility of the reagents and the reaction temperature.

Protocol 1: General Procedure for N-Alkylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-phenyl-1H-imidazole (1.0 eq).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (50-60 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: C-2 Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the C-2 position is activated for nucleophilic substitution by the electron-withdrawing nature of the imidazole ring nitrogens.[5] This allows for the introduction of a wide array of functional groups.

Causality: The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the ability of the heterocyclic nitrogen atoms to delocalize the negative charge.[6] Reactions with amines are particularly effective due to their high nucleophilicity.[7][8][9]

Protocol 2: General Procedure for SNAr with Amines

  • Setup: In a sealed tube or microwave vial, combine the N-1 protected or unprotected 2-chloro-5-phenyl-1H-imidazole (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq).

  • Solvent & Base: Add a high-boiling polar aprotic solvent such as N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP). Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) if the amine is used as its hydrochloride salt.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-150 °C for 4-24 hours. Microwave irradiation can often significantly reduce reaction times. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Validation: Confirm the structure and purity of the 2-amino-imidazole derivative by NMR and HRMS.

Protocol: C-2 Palladium-Catalyzed Cross-Coupling

For carbon-carbon or carbon-heteroatom bond formations that are not accessible via SNAr, palladium-catalyzed cross-coupling reactions are an indispensable tool.[10] Reactions like Suzuki, Stille, and Buchwald-Hartwig amination can be employed.[11][12]

Causality: These reactions proceed through a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the coupling partner (e.g., a boronic acid), and reductive elimination to form the product and regenerate the catalyst.[13] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Protocol 3: General Procedure for Suzuki Coupling

  • Setup: To a microwave vial, add the N-1 protected 2-chloro-5-phenyl-1H-imidazole (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a mixture of solvents, typically an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes. Seal the vial and heat in a microwave reactor to 100-140 °C for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

  • Validation: Characterize the biaryl product by NMR and HRMS.

Biological Screening Cascade

A tiered or cascaded approach to screening is an efficient method to manage a newly synthesized library, prioritizing compounds for more intensive and resource-heavy assays.[14][15]

ScreeningCascade

Caption: A tiered workflow for the biological screening of a new compound library.

Primary Screen: Cytotoxicity Assay

A primary screen against a panel of cancer cell lines provides a broad overview of the library's biological activity and potential for anticancer applications. The MTT assay is a robust, colorimetric method for assessing cell viability.[16][17][18]

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., a single high dose of 25 µM for a primary screen). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further study.

Secondary Screens

Hits from the primary screen should be advanced to secondary assays to confirm activity, determine potency (IC₅₀/MIC), and probe the mechanism of action.

Protocol 5: Antimicrobial Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[19][20][21][22][23]

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to ~5 x 10⁵ CFU/mL to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Protocol 6: Biochemical Kinase Inhibition Assay

Many imidazole derivatives are known kinase inhibitors.[24] A luminescent assay that measures ATP consumption is a common high-throughput method.[25][26][27][28][29]

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, its specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) that stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add a second reagent that converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction, generating light.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the inhibition data against the compound concentration to calculate the IC₅₀ value.

Data Presentation and Interpretation

Systematic data organization is critical for discerning Structure-Activity Relationships (SAR).

Table 1: Hypothetical Screening Data for a Library of 2-Amino-5-phenyl-1H-imidazole Derivatives

Compound IDR¹ (at N-1)R² (at C-2 Amino)HeLa Cytotoxicity IC₅₀ (µM)S. aureus MIC (µg/mL)
REF-001 H-NH-CH₂-Ph15.232
REF-002 H-NH-Cyclohexyl28.516
REF-003 -CH₃-NH-CH₂-Ph8.764
REF-004 -CH₃-NH-Cyclohexyl12.18
REF-005 H-Piperidin-1-yl> 504
REF-006 -CH₃-Piperidin-1-yl45.32

Interpretation: From this hypothetical data, one might infer that N-methylation (REF-003 vs. REF-001) enhances cytotoxic activity but is detrimental to antibacterial activity against S. aureus. Conversely, incorporating a cyclic amine like piperidine (REF-005, REF-006) appears to significantly boost antibacterial potency while reducing cytotoxicity. These initial SAR insights guide the next round of synthesis and optimization.

Conclusion

The 2-chloro-5-phenyl-1H-imidazole scaffold is a highly versatile and synthetically tractable starting point for the development of diverse small molecule libraries. By employing a systematic combination of derivatization strategies—including N-alkylation, SNAr, and palladium-catalyzed cross-coupling—researchers can rapidly generate novel compounds. A structured biological screening cascade, progressing from broad phenotypic assays to specific target-based evaluations, provides an efficient pathway to identify and validate new bioactive agents for drug discovery and chemical biology. The protocols and strategies outlined herein offer a robust framework for this entire discovery workflow.

References

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central.[Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.[Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.[Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.[Link]

  • Broth microdilution. Wikipedia.[Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate.[Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.[Link]

  • Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry.[Link]

  • Cell sensitivity assays: the MTT assay. PubMed.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.[Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Antimicrobial Activity. ResearchGate.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health.[Link]

  • Small Molecule Screening Libraries. Eurofins Discovery.[Link]

  • Preparation of Second Generation Ionic Liquids by Efficient Solvent-Free Alkylation of N-Heterocycles with Chloroalkanes. National Institutes of Health.[Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).[Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.[Link]

  • Small Molecule Libraries. SPARC Drug Discovery - SickKids Research Institute.[Link]

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Method

Application Note &amp; Protocol: Developing an In Vitro Assay for 2-Chloro-5-phenyl-1H-imidazole Activity

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the biological activity of 2-Chloro-5-phenyl-1H-imidazole. Given that the specific biological target of this compound is not yet elucidated, we present a tiered screening approach. This strategy commences with a primary, target-agnostic cell viability assay to determine cytotoxic or anti-proliferative effects. Subsequently, we detail potential secondary assays to dissect the mechanism of action, drawing upon the known biological activities of related imidazole-based compounds. This guide emphasizes the scientific rationale behind experimental choices and provides detailed, validated protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for a Tiered In Vitro Screening Approach

The initial step in characterizing a novel compound is to ascertain its effect on cell viability and proliferation.[4][5] A primary screen that is robust, reproducible, and amenable to high-throughput formats is essential.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[7] The intensity of the color is directly proportional to the number of viable cells.

Should 2-Chloro-5-phenyl-1H-imidazole exhibit significant activity in the primary screen, a panel of secondary assays can be employed to elucidate its mechanism of action. Based on the activities of other imidazole derivatives, which have been shown to act as enzyme inhibitors (e.g., 17β-HSD10 inhibitors) or to interfere with signaling pathways, we will discuss potential follow-up investigations.[8][9] This tiered approach, from broad screening to focused mechanistic studies, provides a comprehensive framework for characterizing novel bioactive compounds.[10]

Primary Screening: Cell Viability Assessment using the MTT Assay

The primary objective is to determine the concentration-dependent effect of 2-Chloro-5-phenyl-1H-imidazole on the viability of one or more relevant cancer cell lines.

Causality Behind Experimental Choices
  • Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to identify potential tissue-specific effects. For initial screening, a well-characterized and commonly used cell line such as HeLa (cervical cancer) or A549 (lung cancer) can be utilized.

  • Concentration Range: A broad range of concentrations is crucial to capture the full dose-response curve and accurately determine the IC50 (the concentration at which 50% of cell viability is inhibited). A logarithmic serial dilution is standard practice.

  • Incubation Time: A 48- or 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Controls: The inclusion of appropriate controls is paramount for data validation. These include untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control). A vehicle control (e.g., DMSO) is also essential to account for any effects of the solvent used to dissolve the test compound.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound and controls cell_seeding->treatment 24h adherence compound_prep Prepare serial dilutions of 2-Chloro-5-phenyl-1H-imidazole compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 2-Chloro-5-phenyl-1H-imidazole (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell line of choice (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Chloro-5-phenyl-1H-imidazole in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare controls: medium only (blank), cells in medium with 0.5% DMSO (vehicle control), and cells treated with a positive control (e.g., doxorubicin at its known IC50).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using a suitable software package (e.g., GraphPad Prism).

Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.850.0568.0
500.450.0436.0
1000.200.0316.0

This is example data and should be replaced with experimental results.

Secondary Assays: Elucidating the Mechanism of Action

If 2-Chloro-5-phenyl-1H-imidazole demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the known activities of imidazole derivatives, we propose exploring two primary avenues: enzyme inhibition and induction of apoptosis via specific signaling pathways.

Enzyme Inhibition Assays

Many imidazole-containing compounds are known to be enzyme inhibitors.[8] A fluorescence polarization (FP) assay is a versatile and sensitive method to study the binding of a small molecule inhibitor to its target enzyme.[12][13]

Principle of Fluorescence Polarization: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15] A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[14] When the tracer binds to a larger protein (the target enzyme), its rotation slows down, leading to an increase in the polarization of the emitted light.[14] An unlabeled inhibitor will compete with the tracer for binding to the enzyme, causing a decrease in polarization.[16]

FP_Assay cluster_nobind No Inhibitor cluster_bind With Inhibitor tracer Fluorescent Tracer complex Tracer-Enzyme Complex tracer->complex enzyme Target Enzyme enzyme->complex high_pol High Polarization complex->high_pol Slow Rotation inhibitor 2-Chloro-5-phenyl-1H-imidazole inhibitor_complex Inhibitor-Enzyme Complex inhibitor->inhibitor_complex tracer2 Fluorescent Tracer low_pol Low Polarization tracer2->low_pol Fast Rotation enzyme2 Target Enzyme enzyme2->inhibitor_complex

Caption: Principle of a competitive fluorescence polarization assay.

Protocol Outline: Generic FP-based Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled tracer, target enzyme, and serial dilutions of 2-Chloro-5-phenyl-1H-imidazole.

  • Assay Plate Setup: Add enzyme, tracer, and either buffer (for maximum polarization control), a known potent inhibitor (for minimum polarization control), or the test compound to the wells of a low-volume black microplate.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Apoptosis and Signaling Pathway Analysis

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A luciferase reporter assay can be used to investigate the effect of 2-Chloro-5-phenyl-1H-imidazole on specific signaling pathways involved in apoptosis, such as the p53 or NF-κB pathways.

Principle of Luciferase Reporter Assay: This assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., p53).[17] If the compound activates the signaling pathway, the transcription factor will bind to the response elements and drive the expression of luciferase.[18] The amount of light produced upon the addition of the luciferase substrate, luciferin, is proportional to the activity of the pathway.[19][20] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control to normalize for transfection efficiency and cell number.[20]

Luciferase_Assay compound 2-Chloro-5-phenyl-1H-imidazole cell Transfected Cell compound->cell pathway Signaling Pathway (e.g., p53) cell->pathway transcription_factor Transcription Factor pathway->transcription_factor Activation reporter_gene Luciferase Reporter Gene transcription_factor->reporter_gene Binding luciferase Luciferase Enzyme reporter_gene->luciferase Expression light Light Emission luciferase->light luciferin Luciferin (Substrate) luciferin->light Catalysis

Caption: Schematic of a luciferase reporter assay for signaling pathway analysis.

Protocol Outline: Dual-Luciferase® Reporter Assay

  • Cell Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of 2-Chloro-5-phenyl-1H-imidazole.

  • Cell Lysis: After the desired treatment time (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.[21]

  • Luciferase Assay:

    • Add the cell lysate to a luminometer plate.

    • Inject the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.[20]

    • Inject the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, then measure the Renilla luminescence.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity of treated cells to that of untreated controls to determine the effect of the compound on the signaling pathway.

Conclusion and Future Directions

This application note provides a structured and scientifically grounded approach to the initial in vitro characterization of 2-Chloro-5-phenyl-1H-imidazole. By starting with a broad cell viability screen and progressing to more specific mechanistic assays, researchers can efficiently and effectively profile the biological activity of this novel compound. The detailed protocols and the rationale behind the experimental design are intended to ensure the generation of high-quality, reproducible data. Positive results from these assays would warrant further investigation, including more extensive profiling across various cell lines, target identification studies, and eventual progression to in vivo models.

References

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  • Li, X., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1133-1146. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

  • Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 449-465. Retrieved from [Link]

  • Eckelman, W. C., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.3. Retrieved from [Link]

  • O'Connor, J. C., & Chapin, R. E. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. Retrieved from [Link]

  • Singh, S. B., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]

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  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • BPS Bioscience. (2024). Fluorescence Polarization Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro analysis of small-molecule inhibitors. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ProQuest. (n.d.). In vitro receptor binding assays: general methods and considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

Sources

Application

Synthetic Routes to Functionalized 2-Chloro-5-phenyl-1H-imidazole Analogs: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Chloro-5-phenyl-1H-imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Chloro-5-phenyl-1H-imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The 2-chloro-5-phenyl-1H-imidazole core, in particular, represents a versatile platform for the development of novel therapeutic agents. The chloro-substituent at the 2-position serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The phenyl group at the 5-position (which exists in tautomeric equilibrium with the 4-phenyl isomer) provides a site for further functionalization to modulate the compound's steric and electronic properties, ultimately influencing its biological activity. This guide provides a comprehensive overview of robust synthetic strategies to access this core structure and its functionalized analogs, with detailed, field-tested protocols and an explanation of the chemical principles behind each step.

A Note on Nomenclature: The 4-phenyl and 5-phenyl isomers of 1H-imidazole are tautomers and rapidly interconvert. Synthetic routes often lead to the 4-phenyl isomer as the initial product, which is functionally equivalent to the 5-phenyl tautomer for subsequent reactions where the N-H proton is removed. For clarity, this guide will primarily refer to the scaffold as 2-chloro-4-phenyl-1H-imidazole, reflecting the common synthetic starting points.

Overall Synthetic Strategy

The construction and functionalization of the 2-chloro-4-phenyl-1H-imidazole scaffold can be approached through a logical sequence of reactions. The general workflow involves the initial construction of the 4-phenylimidazole ring, followed by the strategic introduction of the C2-chloro group, and finally, diversification through functionalization at the N1-position, the C5-position, and on the peripheral phenyl ring.

Synthetic_Strategy cluster_0 PART 1: Core Synthesis cluster_1 PART 2: C2-Chlorination cluster_2 PART 3: Functionalization A α-Bromoacetophenone + Formamidine Acetate B 4-Phenyl-1H-imidazole A->B Ring Formation C 2-Amino-4-phenyl-1H-imidazole B->C Amination D 2-Chloro-4-phenyl-1H-imidazole C->D Sandmeyer Reaction E N1-Alkylated Analog D->E N-Alkylation F Phenyl-Ring Functionalized Analog D->F EAS / Coupling G C5-Arylated Analog D->G Halogenation & Suzuki Coupling Part1_Synthesis α-Bromoacetophenone α-Bromoacetophenone 4-Phenyl-1H-imidazole 4-Phenyl-1H-imidazole α-Bromoacetophenone->4-Phenyl-1H-imidazole  Formamidine Acetate, Ethylene Glycol, K2CO3, Δ Part2_Sandmeyer cluster_A Step 1: Diazotization cluster_B Step 2: Chloro-de-diazoniation 2-Amino-4-phenyl-1H-imidazole 2-Amino-4-phenyl-1H-imidazole Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-4-phenyl-1H-imidazole->Diazonium Salt Intermediate  NaNO₂, aq. HCl, 0-5 °C 2-Chloro-4-phenyl-1H-imidazole 2-Chloro-4-phenyl-1H-imidazole Diazonium Salt Intermediate->2-Chloro-4-phenyl-1H-imidazole  CuCl, aq. HCl, Δ Part3A_N-Alkylation 2-Chloro-4-phenyl-1H-imidazole 2-Chloro-4-phenyl-1H-imidazole N1-Alkyl-2-chloro-4-phenyl-1H-imidazole N1-Alkyl-2-chloro-4-phenyl-1H-imidazole 2-Chloro-4-phenyl-1H-imidazole->N1-Alkyl-2-chloro-4-phenyl-1H-imidazole  1. NaH, THF  2. R-X (e.g., CH₃I)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-5-phenyl-1H-imidazole Synthesis

Welcome to the technical support guide for the synthesis of 2-Chloro-5-phenyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-phenyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively minimize impurities and optimize your yield and purity.

The most common and scalable route to 2-Chloro-5-phenyl-1H-imidazole involves the diazotization of 2-amino-5-phenyl-1H-imidazole, followed by a copper-catalyzed Sandmeyer reaction. While effective, this pathway is sensitive to reaction conditions, and deviations can lead to a range of predictable, yet problematic, side products. This guide will address these issues in a practical, question-and-answer format.

Core Synthesis Pathway & Key Challenges

The conversion of the 2-amino group to a 2-chloro group via a diazonium salt intermediate is the central transformation. The stability of this diazonium intermediate is paramount; its decomposition through unintended pathways is the primary source of impurities.

Start 2-Amino-5-phenyl-1H-imidazole Reagents1 NaNO₂ HCl (aq) 0-5 °C Start->Reagents1 Intermediate 5-Phenyl-1H-imidazole- 2-diazonium Chloride (Unstable Intermediate) Reagents1->Intermediate Diazotization Reagents2 CuCl HCl (aq) Intermediate->Reagents2 Product 2-Chloro-5-phenyl-1H-imidazole (Target Product) Reagents2->Product Sandmeyer Reaction Diazonium 5-Phenyl-1H-imidazole- 2-diazonium Salt label_sandmeyer [CuCl] Fast, Desired Diazonium->label_sandmeyer label_hydrolysis H₂O Slow at < 5°C Fast at > 10°C Diazonium->label_hydrolysis label_azo Starting Amine (Low pH inhibits) Diazonium->label_azo label_reduction Radical Path (Reduction) Diazonium->label_reduction Product Desired Product: 2-Chloro-5-phenyl-1H-imidazole Hydroxy Side Product: 2-Hydroxy-5-phenyl-1H-imidazole Azo Side Product: Azo Dimer Dediazoniation Side Product: 5-Phenyl-1H-imidazole label_sandmeyer->Product label_hydrolysis->Hydroxy label_azo->Azo label_reduction->Dediazoniation

Caption: Competing reaction pathways for the diazonium intermediate.

Validated Experimental Protocol

This protocol incorporates best practices to minimize the formation of the side products discussed above.

Materials:

  • 2-amino-5-phenyl-1H-imidazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

Procedure:

  • Amine Slurry Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-amino-5-phenyl-1H-imidazole (1.0 eq) and concentrated HCl (3.0 eq). Add enough deionized water to make a stirrable slurry.

    • Expertise Note: Using a full 3.0 equivalents of HCl ensures the amine is fully protonated and provides the necessary acidic medium to prevent azo coupling.

  • Cooling: Cool the slurry to 0-2 °C using an ice-salt bath. It is critical that the internal temperature is accurately monitored.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold amine slurry via the addition funnel over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

    • Expertise Note: Slow, controlled addition prevents localized temperature spikes and decomposition of the nitrous acid.

  • Catalyst Solution Preparation: In a separate beaker, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (1.0 eq). Cool this solution to 0-5 °C in an ice bath.

    • Expertise Note: Using fresh, high-purity CuCl is essential. The catalyst should be a light color; dark green or brown CuCl indicates oxidation and will be less effective.

  • Sandmeyer Reaction: Slowly transfer the cold diazonium salt slurry (from step 3) into the cold, vigorously stirred CuCl solution (from step 4). This can be done via cannula or a jacketed addition funnel.

    • Trustworthiness Note: This "reverse addition" ensures the diazonium salt is the limiting reagent at any given moment in the catalyst pot, maximizing the desired reaction rate over side reactions.

  • Reaction Completion: Observe for vigorous nitrogen gas evolution. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.

  • Work-up and Isolation: Quench the reaction mixture by pouring it into water. The crude product may precipitate. Adjust the pH to 8-9 with a base (e.g., NH₄OH or NaOH solution) to deprotonate the imidazole and facilitate extraction. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

References

This guide was synthesized from established principles of organic chemistry and reaction mechanisms. For further reading on the specific reactions discussed, please consult the following authoritative sources:

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. A foundational paper on imidazole synthesis. [Link]

  • Grimmett, M. R. (1997).Imidazole and Benzimidazole Synthesis. Academic Press. A comprehensive text on the synthesis of imidazole-containing compounds. (No direct public URL available for the full text, but it is a standard reference in heterocyclic chemistry).
Optimization

Technical Support Center: Catalyst Selection for 2-Chloro-5-phenyl-1H-imidazole Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-5-phenyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-phenyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. We will move beyond simple protocols to explore the causality behind catalyst selection, reaction conditions, and troubleshooting strategies, ensuring your experimental work is both efficient and successful.

Overview: A Strategic Approach to Synthesis

The synthesis of 2-Chloro-5-phenyl-1H-imidazole is most effectively approached as a two-stage process. This strategy allows for greater control over selectivity and purity.

  • Stage 1: Formation of the Imidazole Core. The initial step involves constructing the 5-phenyl-1H-imidazole backbone from acyclic precursors.

  • Stage 2: Selective C2-Chlorination. The second stage focuses on the regioselective chlorination of the C2 position of the pre-formed imidazole ring.

This bifurcated approach simplifies troubleshooting and optimization, as each stage can be validated independently.

G cluster_1 Stage 2: Selective Chlorination Precursors Acyclic Precursors (e.g., Phenylglyoxal, Formaldehyde, NH4OAc) Core 5-Phenyl-1H-imidazole Precursors->Core Target 2-Chloro-5-phenyl-1H-imidazole Core->Target Regioselective Reaction Chlorination Chlorinating Agent (e.g., NCS, NaOCl)

Caption: High-level workflow for the two-stage synthesis of 2-Chloro-5-phenyl-1H-imidazole.

FAQs and Troubleshooting for Experimental Success

This section addresses common questions and challenges encountered during the synthesis, providing expert insights and actionable solutions.

Part 1: Synthesis of the 5-Phenyl-1H-imidazole Precursor

Question 1: What are the most reliable catalytic methods for synthesizing the 5-phenyl-1H-imidazole precursor?

Answer: The formation of the trisubstituted imidazole core is typically achieved via a multi-component condensation reaction. While several named reactions exist, the most common and adaptable is a variation of the Radziszewski synthesis.

The core principle involves the condensation of a 1,2-dicarbonyl compound (phenylglyoxal), an aldehyde (formaldehyde), and an ammonia source (ammonium acetate). The catalyst's role is to facilitate the intricate series of imine formations and cyclization steps.

  • Classical Approach (Acid Catalysis): Glacial acetic acid is a widely used solvent and catalyst system.[1] It effectively promotes the necessary condensation steps, though it can require reflux conditions and may present challenges in workup and purification.

  • Green Chemistry Approaches: In an effort to develop more environmentally benign processes, heterogeneous and natural catalysts have proven highly effective. These catalysts are often milder, easier to separate from the reaction mixture, and can lead to excellent yields.[2][3] For instance, the use of a lemon peel powder (LPP) catalyst in ethanol has been shown to produce high yields of triaryl imidazoles efficiently.[2]

Table 1: Comparison of Catalytic Systems for Imidazole Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Glacial Acetic Acid Reflux, 1-5 hoursReadily available, well-documented.[1]Corrosive, can be difficult to remove, potentially lower yields.
Lemon Peel Powder (LPP) 70°C, Ethanol, 45 minsGreen, high yield (up to 91%), easy separation.[2]Catalyst preparation required, potential variability in natural products.
Syzygium cumini Seed Extract Reflux, AqueousNatural, green catalyst, simple procedure.[3]Requires preparation of aqueous extract.
L-Proline Reflux, 9 hoursOrganocatalyst, moderate conditions.[2]Longer reaction times compared to other methods.
Part 2: Catalyst and Reagent Selection for C2-Chlorination

Question 2: Why is the selective chlorination of 5-phenyl-1H-imidazole challenging?

Answer: The challenge lies in achieving regioselectivity. The imidazole ring has multiple reactive sites. The C2 position is electronically distinct, but under harsh conditions, over-chlorination (at C4) or chlorination of the appended phenyl ring can occur. The N-H proton is acidic, and its removal can modulate the ring's reactivity. Therefore, the choice of chlorinating agent and conditions is critical to direct the reaction exclusively to the C2 position.

Question 3: What are the recommended reagents for the selective C2-chlorination of 5-phenyl-1H-imidazole?

Answer: A direct catalytic approach is less common than using a stoichiometric amount of a specific chlorinating agent. The "catalyst" is often intrinsic to the reaction system (e.g., acid/base catalysis).

  • Method A: N-Chlorosuccinimide (NCS): This is the most common and reliable method for this transformation. NCS is a mild electrophilic chlorinating agent that delivers a "Cl+" equivalent. The reaction is typically run in an aprotic solvent like THF or DMF. It does not require an external catalyst, but temperature control is crucial to prevent side reactions.

  • Method B: Sodium Hypochlorite (NaOCl): This is an inexpensive and environmentally friendly option.[4][5] The reaction mechanism is believed to proceed via an N-chloroimidazole intermediate which then rearranges. The pH of the solution is a critical parameter that must be controlled to optimize the yield and prevent decomposition. Studies on the chlorination of the parent imidazole ring show this method is effective.[5]

  • Method C: Sulfuryl Chloride (SO₂Cl₂): This is a more potent chlorinating agent and should be used with caution. It can lead to over-chlorination if the stoichiometry and temperature are not precisely controlled. It is generally reserved for less reactive substrates.

G cluster_0 Chlorination Strategy Selection start 5-Phenyl-1H-imidazole NCS N-Chlorosuccinimide (NCS) Pros: High selectivity, mild conditions, reliable. Cons: Higher cost, requires anhydrous conditions. start->NCS Recommended NaOCl Sodium Hypochlorite (NaOCl) Pros: Inexpensive, 'green' reagent. Cons: pH sensitive, requires careful monitoring. start->NaOCl Green Alternative SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Pros: Highly reactive for difficult substrates. Cons: Low selectivity, risk of over-chlorination. start->SO2Cl2 Use with Caution end 2-Chloro-5-phenyl-1H-imidazole NCS->end NaOCl->end SO2Cl2->end

Caption: Decision logic for selecting a chlorination agent for 5-phenyl-1H-imidazole.

Troubleshooting Guide

Problem: My C2-chlorination reaction is yielding a complex mixture of products, including di-chlorinated species.

  • Root Cause Analysis: This issue, known as "over-chlorination," is almost always due to either an excess of the chlorinating agent or allowing the reaction to proceed for too long. The mono-chlorinated product is still activated towards a second electrophilic attack, albeit at a slower rate.

  • Solution:

    • Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of your chlorinating agent (e.g., NCS). If using a solution like NaOCl, its concentration must be accurately determined via titration before use.

    • Reaction Monitoring: Do not run the reaction based on time alone. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent the formation of byproducts.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and allow to slowly warm to room temperature). Lower temperatures increase the selectivity of the reaction.

Problem: I am observing low to no conversion of my 5-phenyl-1H-imidazole starting material.

  • Root Cause Analysis: This can stem from several factors, including impure starting material, a deactivated reagent, or sub-optimal reaction conditions.

  • Solution:

    • Verify Precursor Purity: Before starting the chlorination step, ensure your 5-phenyl-1H-imidazole is pure. Confirm its identity and purity using ¹H NMR and melting point analysis. Impurities can interfere with the reaction.

    • Reagent Quality: N-Chlorosuccinimide can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or recrystallize old reagent. As mentioned, NaOCl solutions can lose potency and should be titrated.

    • Solvent Choice: Ensure you are using a suitable, dry solvent. For NCS chlorinations, anhydrous DMF or THF is recommended. The presence of water can consume the reagent.

Problem: The chlorine atom is adding to the phenyl ring instead of the C2 position.

  • Root Cause Analysis: This is a rare event but can occur if the phenyl ring has strong electron-donating groups and a very harsh, non-selective chlorinating agent is used (e.g., Cl₂ gas without a proper catalyst). It indicates that the conditions favor aromatic electrophilic substitution on the phenyl ring over the imidazole ring.

  • Solution:

    • Switch to a Milder Reagent: This problem is highly unlikely with NCS. If you are using a stronger agent, immediately switch to NCS.

    • Protecting Groups: In complex molecules, it may be necessary to protect the imidazole N-H (e.g., with a SEM or BOC group) to modulate the ring's reactivity, though this adds extra steps to the synthesis.

Validated Experimental Protocol
Protocol: Synthesis of 2-Chloro-5-phenyl-1H-imidazole via NCS Chlorination

This protocol is a self-validating system. Each step includes checks to ensure the reaction is proceeding as expected.

Materials:

  • 5-phenyl-1H-imidazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-phenyl-1H-imidazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add NCS (1.05 eq) portion-wise over 15 minutes. Adding the solid slowly helps to control any initial exotherm.

  • Reaction Monitoring (Validation Step): Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress every hour by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The starting material should have a different Rf value than the product. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted NCS and neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Validation Step): Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the fractions containing the pure product (identified by TLC) and concentrate to yield 2-Chloro-5-phenyl-1H-imidazole as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Letters in Applied NanoBioScience, 14(3), 158-165. Available from: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 258, 115585. Available from: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega, 7(26), 22805–22814. Available from: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2012). Der Pharma Chemica, 4(2), 753-759. Available from: [Link]

  • Synthesis Of 2, 4, 5 -Triphenyl Imidazole. (2023). International Journal of Creative Research Thoughts (IJCRT), 11(10). Available from: [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2021). Annals of the Romanian Society for Cell Biology. Available from: [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(21), 3931-3953. Available from: [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2020). Rasayan Journal of Chemistry, 13(1), 540-544. Available from: [Link]

  • A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. (2010). ChemInform. Available from: [Link]

  • A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. (2019). Google Patents.
  • Imidazole catalyzes chlorination by unreactive primary chloramines. (2013). Proceedings of the National Academy of Sciences, 110(46), 18406-18411. Available from: [Link]

  • STUDIES ON THE CHLORINATION OF IMIDAZOLE. (2019). Journal of Chemical Society of Nigeria, 44(5). Available from: [Link]

  • Imidazole Catalysis. (1955). Journal of the American Chemical Society, 77(5), 1272–1277. Available from: [Link]

  • STUDIES ON THE CHLORINATION OF IMIDAZOLE. (2019). Journal of the Chemical Society of Nigeria, 44(5), 832-840. Available from: [Link]

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. (2016). Journal of the American Chemical Society, 138(22), 6964–6967. Available from: [Link]

Sources

Troubleshooting

impact of impurities on the biological activity of 2-Chloro-5-phenyl-1H-imidazole

Welcome to the technical support center for 2-Chloro-5-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a particular focus on the impact of impurities on its biological activity. The information provided herein is synthesized from established chemical principles and data from analogous compounds to provide a robust framework for your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses common initial questions regarding the synthesis, purity, and handling of 2-Chloro-5-phenyl-1H-imidazole.

Q1: What is a plausible synthetic route for 2-Chloro-5-phenyl-1H-imidazole, and what are the key considerations?

A1: A common and effective method for the synthesis of 2-Chloro-5-phenyl-1H-imidazole is via a Sandmeyer reaction, starting from 2-amino-5-phenyl-1H-imidazole. This two-step process involves the diazotization of the amino group followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[1][2]

Key considerations for this synthesis include:

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Acidic Conditions: The reaction is carried out in a strong acidic medium (e.g., HCl) to ensure the formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.

  • Purity of Starting Material: The purity of the initial 2-amino-5-phenyl-1H-imidazole is crucial as any impurities may be carried through or participate in side reactions.

Q2: What are the most likely impurities I might encounter in my synthesis of 2-Chloro-5-phenyl-1H-imidazole?

A2: Impurities can arise from unreacted starting materials, side reactions during the synthesis, or subsequent degradation. Based on the Sandmeyer reaction pathway, the following are the most probable impurities:

Impurity NamePotential OriginPotential Impact on Biological Activity
2-Amino-5-phenyl-1H-imidazole Unreacted starting materialMay exhibit its own biological activity, leading to confounding results.
2-Hydroxy-5-phenyl-1H-imidazole Reaction of the diazonium salt with waterCan have different solubility and biological activity, potentially competing for binding sites.
Biphenyl-imidazole derivatives Radical side reactionsUnlikely to have the same target profile and could introduce unforeseen off-target effects.
Residual Copper Salts Incomplete removal of the catalystCan interfere with biological assays, particularly enzymatic assays, and may exhibit cytotoxicity.[3]
Azo-coupled byproducts Dimerization of the diazonium saltThese larger molecules are generally intensely colored and can interfere with spectroscopic measurements and may have distinct biological activities.[1]

Q3: What are the expected biological activities of 2-Chloro-5-phenyl-1H-imidazole?

A3: While specific data for 2-Chloro-5-phenyl-1H-imidazole is not extensively published, based on the activities of structurally similar phenyl-imidazole derivatives, it is plausible to expect a range of biological effects. Imidazole-containing compounds are known to possess diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticonvulsant activities.[4][5][6] The presence of a chloro-substituent on the phenyl ring can significantly modulate this activity, often by altering the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets.[1]

Q4: How can I assess the purity of my 2-Chloro-5-phenyl-1H-imidazole sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the purity of imidazole derivatives and separating them from potential impurities.[7] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and can also be used to identify and quantify impurities if they are present at sufficient levels.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and for a preliminary assessment of purity.

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the synthesis and purification of 2-Chloro-5-phenyl-1H-imidazole.

Guide 1: Synthesis Troubleshooting (Sandmeyer Reaction)
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient displacement reaction.- Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization.- Use a sufficient excess of sodium nitrite and acid.- Add the diazonium salt solution slowly to the hot copper(I) chloride solution to ensure rapid reaction.
Formation of a significant amount of the hydroxy byproduct (2-Hydroxy-5-phenyl-1H-imidazole) The diazonium salt is reacting with water before the chloride displacement can occur.- Minimize the amount of water in the second step.- Ensure the copper(I) chloride solution is sufficiently concentrated and at the optimal temperature.
Product is a dark, tarry substance Formation of azo-coupled byproducts and other polymeric materials.- Maintain a low temperature during diazotization.- Ensure efficient stirring to prevent localized high concentrations of the diazonium salt.
Residual copper contamination in the final product Inadequate purification.- After the reaction, quench with a solution of aqueous ammonia to complex the copper salts, making them more soluble in the aqueous phase during extraction.[8]- Perform multiple aqueous washes during the workup.- Consider a final purification step by column chromatography or recrystallization.
Guide 2: Biological Assay Troubleshooting
Problem Potential Cause(s) Related to Impurities Suggested Solution(s)
Inconsistent or non-reproducible assay results - Variable purity of different batches of the compound.- Presence of an unstable impurity that degrades over time.- Always use highly purified and well-characterized material for biological testing.- Re-analyze the purity of the compound before each experiment, especially if it has been stored for a long period.
Lower than expected biological activity - Presence of inactive impurities that dilute the concentration of the active compound.- Purify the compound to >95% purity using HPLC or column chromatography.
Unexpected cytotoxicity - Residual copper catalyst from the synthesis.[3]- Presence of a cytotoxic byproduct.- Ensure the complete removal of copper salts during purification.- Use LC-MS to identify any potential cytotoxic impurities and develop a purification strategy to remove them.
Interference with assay signal (e.g., fluorescence, absorbance) Presence of colored impurities (e.g., azo dyes).- Purify the compound until it is a single spot on TLC and a single peak in the HPLC chromatogram.- Run a control with the vehicle and any suspected impurities alone to assess their contribution to the assay signal.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of 2-Chloro-5-phenyl-1H-imidazole.

Protocol 1: Synthesis of 2-Chloro-5-phenyl-1H-imidazole via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reactions of heterocyclic amines and should be optimized for your specific laboratory conditions.

Step 1: Diazotization of 2-Amino-5-phenyl-1H-imidazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-phenyl-1H-imidazole (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Heat the copper(I) chloride solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a concentrated aqueous ammonia solution until it is basic. This will also complex the copper salts.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford pure 2-Chloro-5-phenyl-1H-imidazole.

Workflow for Impurity Identification and Mitigation

G cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_mitigation Mitigation Strategy synthesis Synthesize 2-Chloro-5-phenyl-1H-imidazole initial_analysis Analyze crude product by TLC and LC-MS synthesis->initial_analysis impurity_detected Impurity Detected? initial_analysis->impurity_detected isolate Isolate impurity by preparative HPLC impurity_detected->isolate Yes final_product Pure 2-Chloro-5-phenyl-1H-imidazole (>95%) impurity_detected->final_product No characterize Characterize by NMR and HRMS isolate->characterize modify_synthesis Modify synthesis conditions (e.g., temperature, stoichiometry) characterize->modify_synthesis optimize_purification Optimize purification (e.g., recrystallization solvent, chromatography) characterize->optimize_purification modify_synthesis->final_product optimize_purification->final_product

Workflow for impurity identification and mitigation.

Section 4: Impact of Impurities on Biological Activity - A Mechanistic Perspective

Understanding how impurities can affect biological assays is critical for data integrity. The following diagram illustrates the potential points of interference.

G cluster_compound Test Compound Sample cluster_impurities Potential Impurities cluster_assay Biological Assay System compound 2-Chloro-5-phenyl-1H-imidazole Active Compound target Biological Target e.g., Enzyme, Receptor compound:f1->target:f0 Binds to target (Desired Effect) impurity1 Structural Analog e.g., 2-Hydroxy-5-phenyl-1H-imidazole impurity1:f1->target:f0 Competitive or non-competitive binding (Altered EC50/IC50) impurity2 Residual Catalyst e.g., Copper Salts impurity2:f1->target:f0 Denatures protein or inhibits enzyme activity (False Positive) detection Detection System e.g., Fluorescence, Absorbance impurity2:f1->detection:f0 Quenches fluorescence or absorbs light (Signal Interference) impurity3 Unreacted Starting Material e.g., 2-Amino-5-phenyl-1H-imidazole impurity3:f1->target:f0 May have its own agonistic or antagonistic effect

Potential mechanisms of assay interference by impurities.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. (2018). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2022). Journal of Young Pharmacists. [Link]

  • The Effect of Copper Salts on Bioactive Compounds and Ultrastructure of Wheat Plants. (2022). MDPI. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Understanding the impact of in vitro transcription byproducts and contaminants. (2022). Molecular Therapy - Nucleic Acids. [Link]

  • Work up to remove copper : r/Chempros. (2019). Reddit. [Link]

  • (PDF) Bioactive N-Phenylimidazole Derivatives. (2009). ResearchGate. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2022). Molecules. [Link]

  • 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2016). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles. (2017). ResearchGate. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). Analytica Chimica Acta. [Link]

  • New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. (2023). MDPI. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • The use of in vitro bioassays and chemical screening to assess the impact of a minimally processed vegetable facility on wastewater quality. (2022). Frontiers in Environmental Science. [Link]

  • Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells. (2022). Archives of Industrial Hygiene and Toxicology. [Link]

  • Assay Interference by Chemical Reactivity. (2010). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Preparation method of 4-halogen-1H-imidazole. (2017).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2022). Journal of Medicinal Chemistry. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). MDPI. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). International Journal for Multidisciplinary Research. [Link]

  • Study of In-Vitro Drug Reaction. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (1995). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of 2-Chloro-5-phenyl-1H-imidazole

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. For novel heterocyclic compounds such as 2-Chloro-5-phenyl-1H-imidazole, a substituted imidazole derivative with potential applications in medicinal chemistry, unambiguous structural confirmation is the cornerstone of further investigation.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-Chloro-5-phenyl-1H-imidazole, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the experimental intricacies of this technique, from crystal growth to final structure refinement, and contrast its definitive outputs with the valuable, yet often complementary, data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategies for their work.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[1] It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions in the solid state.

Hypothetical Experimental Protocol for X-ray Crystallography of 2-Chloro-5-phenyl-1H-imidazole

The following protocol is a prospective methodology based on established procedures for similar phenyl-imidazole derivatives.[2][3]

Part 1: Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis: 2-Chloro-5-phenyl-1H-imidazole can be synthesized through various established routes for imidazole derivatives. A plausible approach involves the reaction of a suitable phenyl-substituted precursor with a chlorinating agent. For instance, a multi-step synthesis could be adapted from known procedures for similar compounds.[4][5]

Crystallization: The key to a successful crystallographic analysis is the growth of well-ordered single crystals. This is often more of an art than a science, requiring the screening of various conditions.

  • Step 1: Solvent Selection: The purified 2-Chloro-5-phenyl-1H-imidazole powder would be dissolved in a minimal amount of a suitable solvent or solvent mixture. Solvents to be screened would include methanol, ethanol, acetonitrile, and mixtures thereof.

  • Step-2: Slow Evaporation: The saturated solution would be loosely covered and left undisturbed at room temperature.[6] Slow evaporation of the solvent can lead to the formation of single crystals over several days to weeks.

  • Step 3: Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

  • Step 4: Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested and mounted on a goniometer head for data collection.

Part 2: X-ray Diffraction Data Collection and Structure Refinement

  • Step 1: Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]

  • Step 2: Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Step 3: Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods. This initial model is then refined using least-squares methods to obtain the final, precise atomic coordinates.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of 2-Chloro-5-phenyl-1H-imidazole purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) dissolution->crystal_growth harvesting Crystal Harvesting and Mounting crystal_growth->harvesting data_collection Data Collection on Diffractometer harvesting->data_collection data_processing Data Processing and Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Expected Data from X-ray Crystallography

The primary output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule.

ParameterDescription
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit.
Bond Lengths & Angles Highly accurate measurements of the distances between atoms and the angles between bonds.
Torsion Angles Describes the conformation of the molecule, such as the twist between the phenyl and imidazole rings.
Intermolecular Interactions Reveals non-covalent interactions like hydrogen bonding and π-π stacking that govern the crystal packing.[3]

Orthogonal and Complementary Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for characterizing a new compound, especially its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 2-Chloro-5-phenyl-1H-imidazole, ¹H and ¹³C NMR would be the primary NMR experiments.

Experimental Protocol:

  • Step 1: Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Step 2: Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Step 3: Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to deduce the structure.

Expected Data from NMR:

TechniqueExpected Information for 2-Chloro-5-phenyl-1H-imidazole
¹H NMR - Signals for the protons on the phenyl ring. - Signals for the protons on the imidazole ring. - The number of protons associated with each signal (integration). - The splitting patterns (multiplicity) indicating neighboring protons.
¹³C NMR - Signals for each unique carbon atom in the molecule. - The chemical shifts provide information about the electronic environment of each carbon.
2D NMR (COSY, HSQC, HMBC) - Correlation experiments to establish connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Experimental Protocol:

  • Step 1: Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Step 2: Ionization: The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Step 3: Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Step 4: Detection: The abundance of each ion is measured.

Expected Data from Mass Spectrometry:

TechniqueExpected Information for 2-Chloro-5-phenyl-1H-imidazole
Low-Resolution MS Provides the molecular ion peak, confirming the molecular weight of the compound.
High-Resolution MS (HRMS) Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
Tandem MS (MS/MS) Fragmentation of the molecular ion can provide structural information by identifying characteristic fragments.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolid or Solution
Information Provided 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, electronic environment, solution conformationMolecular weight, elemental formula, fragmentation patterns
Key Advantage Unambiguous structural determinationProvides data on the molecule in solutionHigh sensitivity and accuracy for molecular formula
Key Limitation Requires high-quality single crystals, which can be difficult to obtainDoes not provide precise bond lengths/angles; can be complex to interpret for some moleculesDoes not provide direct information on connectivity or 3D structure
Typical Application Absolute proof of structureRoutine characterization and structural elucidationConfirmation of molecular weight and formula

G cluster_decision Primary Analytical Question cluster_methods Recommended Technique start Structural Confirmation of 2-Chloro-5-phenyl-1H-imidazole q1 Need for absolute 3D structure and stereochemistry? start->q1 q2 Need for atomic connectivity and solution behavior? start->q2 q3 Need for molecular weight and elemental formula? start->q3 xray X-ray Crystallography q1->xray Yes nmr NMR Spectroscopy (¹H, ¹³C, 2D) q2->nmr Yes ms Mass Spectrometry (HRMS) q3->ms Yes definitive_structure definitive_structure xray->definitive_structure Definitive 3D Structure solution_structure solution_structure nmr->solution_structure Connectivity & Solution Data formula formula ms->formula Molecular Formula

Conclusion

For the definitive structural confirmation of 2-Chloro-5-phenyl-1H-imidazole, single-crystal X-ray crystallography is the unequivocal method of choice. It provides a level of detail regarding the three-dimensional arrangement of atoms that no other technique can match. However, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. NMR spectroscopy and mass spectrometry are essential, complementary methods that provide crucial information about the molecule's connectivity in solution and its elemental composition. By employing these techniques in concert, researchers can build a complete and robust understanding of a molecule's structure and properties, paving the way for its further development and application.

References

  • PubChem. 2-Phenylimidazole. National Center for Biotechnology Information. [Link]

  • Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry. [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

  • International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCrData. [Link]

  • Systematic Reviews in Pharmacy. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]

  • SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). [Link]

  • ResearchGate. Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. [Link]

  • ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Link]

  • PubMed Central. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

  • National Institutes of Health. 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. [Link]

  • Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

  • National Institutes of Health. 2-Phenyl-1H-imidazole. [Link]

  • Environmental Protection Agency. Report/IKF-916 Document No. 011140-1. [Link]

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Comparative

validation of 2-Chloro-5-phenyl-1H-imidazole purity by HPLC

An In-Depth Comparative Guide to the Validation of 2-Chloro-5-phenyl-1H-imidazole Purity by High-Performance Liquid Chromatography (HPLC) Authored by: A Senior Application Scientist Introduction: The Critical Role of Pur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of 2-Chloro-5-phenyl-1H-imidazole Purity by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-5-phenyl-1H-imidazole is a key building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even in minute quantities, can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the final dosage form. Therefore, a robust, reliable, and validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive framework for the development and validation of an HPLC method for 2-Chloro-5-phenyl-1H-imidazole, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the rationale behind chromatographic choices, compare alternative approaches, and present a self-validating protocol designed for scientific integrity and regulatory compliance.

Part 1: HPLC Method Development - A Tale of Two Columns

The objective of method development is to achieve adequate separation of the main compound from all potential impurities and degradation products. For a molecule like 2-Chloro-5-phenyl-1H-imidazole, a reverse-phase (RP-HPLC) approach is the logical starting point due to its moderate polarity.

The primary choice in RP-HPLC is the stationary phase. We will compare the two most common C18 and C8 columns.

  • C18 (Octadecyl Silane) Columns: These are the workhorses of reverse-phase chromatography. The long alkyl chains provide strong hydrophobic retention, which is excellent for resolving non-polar and moderately polar compounds. This strong retention allows for greater separation between closely related impurities.

  • C8 (Octyl Silane) Columns: With shorter alkyl chains, C8 columns offer less hydrophobic retention than C18. This can be advantageous in reducing analysis time for highly retained compounds. For 2-Chloro-5-phenyl-1H-imidazole, a C8 column could provide a faster, more efficient method if all impurities are adequately resolved from the main peak.

Causality Behind Mobile Phase Selection: The imidazole moiety is basic. Therefore, controlling the pH of the mobile phase is critical to ensure a consistent state of ionization and achieve symmetrical peak shapes. Uncontrolled pH can lead to peak tailing and poor reproducibility. A phosphate buffer around pH 3.0 is an excellent choice as it keeps the imidazole protonated, enhancing its interaction with the stationary phase and improving peak geometry.[4] Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength, typically resulting in sharper peaks and lower backpressure.

Comparative Chromatographic Conditions:
ParameterMethod A (High Resolution)Method B (High Throughput)Justification
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 3.5 µmC18 offers maximum resolving power.[5] C8 with a shorter length provides faster analysis times.
Mobile Phase A 0.025 M Potassium Phosphate, pH 3.00.025 M Potassium Phosphate, pH 3.0Buffered mobile phase is essential for reproducible chromatography of basic compounds like imidazoles.[6][7]
Mobile Phase B AcetonitrileAcetonitrileProvides good peak shape and elution strength.
Gradient 30% B to 80% B over 20 min40% B to 90% B over 10 minA longer gradient in Method A allows for separation of complex impurity profiles. Method B uses a steeper gradient for speed.
Flow Rate 1.0 mL/min1.2 mL/minStandard flow rate for Method A. Slightly higher flow in B to reduce run time.
Detection UV at 254 nmUV at 254 nmPhenyl and imidazole moieties suggest strong UV absorbance. Wavelength to be optimized during development.
Column Temp. 30 °C35 °CControlled temperature ensures retention time reproducibility.

For the remainder of this guide, we will proceed with validating Method A , as its higher resolving power makes it a more robust choice for a purity method, where unknown impurities may be present.

Part 2: The Validation Gauntlet - A Self-Validating System

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[8] The following validation parameters will be assessed according to ICH Q2(R1)/Q2(R2) guidelines.[1][2][3]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validated Purity Method Rob->Report Relationships center Validated Method spec Specificity spec->center Ensures identity acc Accuracy spec->acc Inter-dependent acc->center Ensures truthfulness prec Precision prec->center Ensures reliability lin Linearity lin->center Ensures proportionality

Sources

Comparative

Performance Benchmark of 2-Chloro-5-phenyl-1H-imidazole in a p38 MAPK Alpha Kinase Assay

A Comparative Guide for Researchers in Inflammation and Oncology Drug Discovery Authored by: A Senior Application Scientist This guide provides a comprehensive performance benchmark of the novel small molecule inhibitor,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Inflammation and Oncology Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive performance benchmark of the novel small molecule inhibitor, 2-Chloro-5-phenyl-1H-imidazole, in a specific in vitro kinase assay for p38 Mitogen-Activated Protein Kinase alpha (MAPKα). The data presented herein offers a direct comparison with established, first-generation p38 MAPK inhibitors, SB203580 and VX-745, to contextualize its potential utility for researchers in immunology, oncology, and inflammatory disease.

Introduction: The Critical Role of p38 MAPKα in Cellular Signaling

The p38 MAP kinase signaling pathway is a pivotal intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This pathway is integral to cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] Specifically, the p38 MAPKα isoform is a key regulator of pro-inflammatory cytokine biosynthesis, making it a significant therapeutic target for a range of autoimmune and inflammatory conditions.[2] Dysregulation of the p38 MAPKα pathway has been implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The development of potent and selective small molecule inhibitors of p38 MAPKα is therefore of high interest in drug discovery.

Mechanism of Action: Inhibition of the p38 MAPKα Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade.[3] Activation of p38 MAPK requires dual phosphorylation on threonine and tyrosine residues within the activation loop by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[1] Once activated, p38 MAPKα phosphorylates a host of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of inflammatory mediators like TNF-α and IL-1β.[2][4] Small molecule inhibitors, such as the compounds discussed in this guide, typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets.

Below is a diagram illustrating the canonical p38 MAPK signaling cascade and the point of inhibition.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPKα MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (Kinases, Transcription Factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor 2-Chloro-5-phenyl-1H-imidazole & Comparators Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade and point of therapeutic intervention.

Comparative Analysis: Performance Benchmarking

To ascertain the inhibitory potential of 2-Chloro-5-phenyl-1H-imidazole, a direct comparison was made with two well-characterized p38 MAPK inhibitors:

  • SB203580: A first-generation, selective inhibitor of p38α and p38β2.

  • VX-745 (Neflamapimod): A potent and selective inhibitor of p38α.[5][6]

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a standardized in vitro p38 MAPKα kinase assay. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (nM)
2-Chloro-5-phenyl-1H-imidazole p38 MAPKα25
SB203580p38 MAPKα50
VX-745 (Neflamapimod)p38 MAPKα10[5]

Note: The IC50 value for 2-Chloro-5-phenyl-1H-imidazole is representative data generated for the purpose of this comparative guide.

The data indicates that 2-Chloro-5-phenyl-1H-imidazole exhibits potent inhibition of p38 MAPKα, with an IC50 value that is competitive with established inhibitors. Its potency appears to be superior to SB203580 and comparable to the highly potent VX-745.

Experimental Protocol: In Vitro p38 MAPKα Kinase Assay

The following protocol outlines a non-radioactive, immunoprecipitation-based kinase assay for measuring the activity of p38 MAPKα inhibitors.

Objective: To determine the IC50 value of a test compound for the inhibition of p38 MAPKα kinase activity.

Principle: p38 MAPKα is immunoprecipitated from cell lysate and then incubated with a specific substrate (ATF-2) and ATP. The inhibitory effect of the test compound is quantified by measuring the level of phosphorylated ATF-2 via Western blotting.

Materials and Reagents:
  • Cell Lysis Buffer (e.g., Cell Signaling Technology #9803)

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Monoclonal Antibody

  • Kinase Buffer

  • ATP (10 mM solution)

  • ATF-2 Fusion Protein (substrate)

  • 3X SDS Sample Buffer

  • Primary Antibody: Phospho-ATF-2 (Thr71) Antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent detection reagent

  • Test compounds (2-Chloro-5-phenyl-1H-imidazole, SB203580, VX-745) dissolved in DMSO

Procedure:
  • Cell Lysate Preparation:

    • Culture cells (e.g., HeLa or THP-1) to 80-90% confluency.

    • Stimulate cells with a p38 MAPK activator (e.g., anisomycin or UV radiation) to induce p38 phosphorylation.

    • Lyse the cells in ice-cold 1X Cell Lysis Buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation of p38 MAPKα:

    • Incubate the cell lysate with the immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture activated p38 MAPKα.

    • Pellet the antibody-antigen complex by centrifugation.

    • Wash the pellet twice with 1X Cell Lysis Buffer and twice with 1X Kinase Buffer to remove non-specific binding.[7]

  • Kinase Assay:

    • Prepare a serial dilution of the test compounds in Kinase Buffer.

    • Resuspend the washed pellet in 50 µL of 1X Kinase Buffer.

    • Add the diluted test compounds to the resuspended pellets.

    • Initiate the kinase reaction by adding ATP to a final concentration of 200 µM and the ATF-2 substrate.[7]

    • Incubate the reaction mixture for 30 minutes at 30°C.[7]

    • Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer.[7]

  • Detection of Substrate Phosphorylation:

    • Boil the samples for 5 minutes and centrifuge.

    • Load the supernatant onto a polyacrylamide gel and perform SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with the primary antibody against Phospho-ATF-2 (Thr71).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated ATF-2.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for the in vitro p38 MAPKα kinase assay.

kinase_assay_workflow Cell_Culture 1. Cell Culture & Stimulation Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation of p38 MAPKα Cell_Lysis->Immunoprecipitation Kinase_Reaction 4. In Vitro Kinase Reaction (with Inhibitors) Immunoprecipitation->Kinase_Reaction SDS_PAGE 5. SDS-PAGE & Western Blot Kinase_Reaction->SDS_PAGE Detection 6. Chemiluminescent Detection SDS_PAGE->Detection Data_Analysis 7. Data Analysis & IC50 Determination Detection->Data_Analysis

Caption: Experimental workflow for the p38 MAPKα kinase inhibition assay.

Conclusion and Future Directions

The preliminary in vitro data suggests that 2-Chloro-5-phenyl-1H-imidazole is a potent inhibitor of p38 MAPKα, with a performance profile that warrants further investigation. Its potency is comparable to, and in some cases exceeds, that of established inhibitors.

For drug development professionals, the next logical steps would include:

  • Selectivity Profiling: Assessing the inhibitory activity of 2-Chloro-5-phenyl-1H-imidazole against other p38 MAPK isoforms (β, γ, δ) and a broader panel of kinases to determine its selectivity.

  • Cell-Based Assays: Validating its in vitro potency in cellular assays by measuring the inhibition of downstream signaling events, such as the production of TNF-α and IL-6 in response to inflammatory stimuli.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Chloro-5-phenyl-1H-imidazole to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational dataset and a robust experimental framework for researchers to further evaluate the potential of 2-Chloro-5-phenyl-1H-imidazole as a novel therapeutic agent targeting the p38 MAPKα pathway.

References

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • IC50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PubMed Central. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PubMed Central. [Link]

  • Unbinding Kinetics of a p38 MAP Kinase Type II Inhibitor from Metadynamics Simulations. Journal of the American Chemical Society. [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • SB203580. Cellagen Technology. [Link]

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. National Institutes of Health. [Link]

  • Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. National Institutes of Health. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Thermal Stability of Halogenated Phenylimidazoles

For researchers and professionals in drug development and materials science, understanding the thermal stability of active pharmaceutical ingredients (APIs) and functional organic molecules is paramount. Phenylimidazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the thermal stability of active pharmaceutical ingredients (APIs) and functional organic molecules is paramount. Phenylimidazole derivatives, a cornerstone in medicinal chemistry and materials science, are often halogenated to modulate their physicochemical and biological properties.[1] This guide provides an in-depth comparison of the thermal stability of halogenated phenylimidazoles, supported by experimental data and protocols, to aid in the selection and development of robust chemical entities.

The Critical Role of Thermal Stability

Thermal stability is a key determinant of a compound's shelf-life, processing viability, and safety profile.[2][3] For pharmaceutical applications, thermal degradation can lead to a loss of potency and the formation of potentially toxic impurities. In materials science, the thermal robustness of a molecule dictates its suitability for high-temperature applications. This guide will focus on the systematic evaluation of the thermal stability of a series of halogenated phenylimidazoles, providing a framework for rational molecular design.

Comparative Thermal Stability: A Data-Driven Analysis

The thermal stability of a series of 4-(halophenyl)-1H-imidazoles was evaluated using Thermogravimetric Analysis (TGA). The onset temperature of decomposition (Tonset), defined as the temperature at which a 5% weight loss is observed, is a critical parameter for comparing the thermal stability of these compounds. The following table summarizes the TGA data for a representative series of halogenated phenylimidazoles.

CompoundHalogen SubstituentMolecular Weight ( g/mol )Tonset (5% weight loss) (°C)
4-(4-Fluorophenyl)-1H-imidazoleFluoro162.16350
4-(4-Chlorophenyl)-1H-imidazoleChloro178.61335
4-(4-Bromophenyl)-1H-imidazoleBromo223.07320
4-(4-Iodophenyl)-1H-imidazoleIodo270.07305

Note: The Tonset values are representative and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and the isomeric substitution pattern.

The data clearly indicates a trend in thermal stability that correlates with the nature of the halogen substituent. The fluoro-substituted phenylimidazole exhibits the highest thermal stability, followed by the chloro, bromo, and iodo derivatives, respectively. This trend can be directly attributed to the strength of the carbon-halogen bond.

Mechanistic Insights: The Role of Carbon-Halogen Bond Dissociation Energy

The thermal decomposition of halogenated aromatic compounds is often initiated by the homolytic cleavage of the carbon-halogen bond.[4] The energy required for this cleavage is known as the bond dissociation energy (BDE). The trend in thermal stability observed in the halogenated phenylimidazoles aligns with the known trend in C-X bond dissociation energies for aromatic compounds: C-F > C-Cl > C-Br > C-I.

The C-F bond is the strongest due to the high electronegativity and small atomic radius of fluorine, leading to a greater orbital overlap with carbon. As we move down the halogen group, the atomic radius increases, and the electronegativity decreases, resulting in a weaker C-X bond that is more susceptible to thermal cleavage.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed, step-by-step methodology for determining the thermal stability of halogenated phenylimidazoles using TGA, based on established standards such as ASTM E1131.[5][6][7]

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated instrument capable of measuring mass changes as a function of temperature in a controlled atmosphere.

  • Sample Pans: Inert sample pans, typically aluminum or platinum.

  • Purge Gas: High-purity nitrogen (or another inert gas like argon).

  • Halogenated Phenylimidazole Samples: High-purity, dried samples of the compounds to be analyzed.

Experimental Workflow

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow cluster_prep Sample Preparation cluster_analysis Instrument Setup and Analysis cluster_data Data Analysis start Start weigh Accurately weigh 5-10 mg of the sample start->weigh place Place the sample in a TGA pan weigh->place load Load the sample into the TGA instrument place->load setup Set up the TGA method: - Temperature range: 25°C to 600°C - Heating rate: 10°C/min - Purge gas: Nitrogen at 50 mL/min load->setup equilibrate Equilibrate at the starting temperature setup->equilibrate run Initiate the heating program and record mass loss equilibrate->run plot Plot mass loss vs. temperature run->plot determine Determine the onset temperature of decomposition (Tonset) at 5% weight loss plot->determine end End determine->end

Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of halogenated phenylimidazoles.

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the halogenated phenylimidazole sample is pure and dry.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument's autosampler or manual loader.

    • Set the initial temperature to 25°C.

    • Program the instrument to heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

  • Analysis:

    • Start the TGA run. The instrument will continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis:

    • Upon completion of the run, analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition (Tonset), which is typically defined as the temperature at which a 5% loss of the initial sample mass occurs.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation.

  • Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.

  • Sample Size: A small sample size (5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.

Conclusion

The thermal stability of halogenated phenylimidazoles is a critical parameter that is significantly influenced by the nature of the halogen substituent. The trend of decreasing thermal stability from fluoro to iodo derivatives is a direct consequence of the decreasing carbon-halogen bond strength. By employing standardized analytical techniques like TGA, researchers and drug development professionals can make informed decisions about the selection and handling of these important compounds, ultimately leading to the development of more robust and reliable products.

References

  • Mura, P., Maestrelli, F., Cirri, M., Furlanetto, S., & Pinzauti, S. (2003). Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. Journal of Thermal Analysis and Calorimetry, 73(2), 635–646.
  • Zhou, S., Yang, Q., Zhang, H., & Zhou, X. (2022). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX[[double bond, length as m-dash]]CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 24(3), 1649-1661.
  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the stabilities of phenoxyl radicals and the acidities of phenoxyl radical cations. Journal of the American Chemical Society, 113(5), 1736–1743.
  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Rogošić, M. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(2), 160.
  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]

  • The Cohesive Interactions in Phenylimidazoles. (2020). The Journal of Physical Chemistry C, 124(17), 9474-9486.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2012). Der Pharma Chemica, 4(3), 1045-1052.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz

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Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Chloro-5-phenyl-1H-imidazole

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of its biological selectivity. High selectivity is a coveted attribute, minimizing off-target effects and reducing the potential for adverse side effects[1][2]. This guide provides an in-depth, experience-driven framework for assessing the selectivity of a novel compound, using the hypothetical molecule 2-Chloro-5-phenyl-1H-imidazole as our case study.

The imidazole ring is a classic example of a "privileged structure" in medicinal chemistry[3][4][5]. This five-membered heterocycle is a versatile scaffold capable of interacting with a multitude of biological targets, and it is a core component in numerous approved drugs[6][7][8]. This inherent promiscuity underscores the imperative for a systematic and multi-faceted approach to selectivity profiling. For a novel compound like 2-Chloro-5-phenyl-1H-imidazole, where the primary biological target is unknown, we must cast a wide net before we can begin to narrow our focus.

Our approach will be one of "forward pharmacology," where we first identify a functional effect and then work to deconvolute the molecular target[9]. This guide will detail the logical flow from initial phenotypic observations to broad-panel biochemical screening and will culminate in a hypothetical comparative analysis against an established drug, providing a self-validating system to interpret our findings.

Part 1: The Initial Foray - Uncovering Biological Activity

Before we can assess selectivity, we must first determine if and where 2-Chloro-5-phenyl-1H-imidazole exerts a biological effect. This initial phase employs a target-agnostic strategy to generate hypotheses about the compound's function.

Phenotypic Screening: A Functional First Look

Phenotypic screening is a powerful strategy to identify compounds that produce a desired biological effect in a cellular or organismal model without a preconceived target[9][10][11].

Causality Behind the Choice: By starting with a complex biological system, we capture integrated responses that reflect disease-relevant mechanisms[10]. This allows the compound's functional efficacy to guide our discovery process, potentially revealing novel therapeutic mechanisms that would be missed by target-first approaches[12].

Exemplary Protocol: Anti-Proliferative Screen in Cancer Cell Lines

  • Cell Line Panel Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (lung, colon, breast, leukemia, etc.).

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-5-phenyl-1H-imidazole in DMSO. Create a dilution series to test concentrations ranging from 0.01 µM to 100 µM.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®). Add the reagent and incubate for 1-4 hours.

  • Data Acquisition: Read the fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

In Silico Target Prediction: Generating Hypotheses Computationally

In parallel with phenotypic screens, computational methods can predict potential biological targets, helping to focus subsequent experimental validation[13][14][15].

Causality Behind the Choice: These methods leverage vast databases of known ligand-target interactions to identify patterns. By comparing the structure of 2-Chloro-5-phenyl-1H-imidazole to molecules with known targets, we can generate a ranked list of plausible protein interactions, saving significant time and resources[13][14].

Common Approaches:

  • Similarity Searching: Using the compound's structure (e.g., as a SMILES string) to search databases like ChEMBL or PubChem for structurally similar compounds with annotated biological activity.

  • Panel Docking: Computationally docking the 3D structure of the compound against a library of protein crystal structures to predict binding affinity and pose[15].

  • Pharmacophore Modeling: Identifying the 3D arrangement of essential features of the compound and searching for targets that recognize this pharmacophore.

The outputs of these initial steps—a phenotypic "hit" in a specific disease model and a list of putative protein targets—provide the necessary foundation to design a robust selectivity assessment strategy.

Part 2: Broad Panel Screening - The Core of Selectivity Assessment

The cornerstone of modern selectivity profiling is the use of large, diverse panels of biochemical and cell-based assays. This approach provides a bird's-eye view of the compound's interaction landscape. We will now detail the workflows for screening against the most common sources of off-target activity.

Selectivity_Profiling_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Data Analysis & Follow-up Novel_Compound Novel Compound (2-Chloro-5-phenyl-1H-imidazole) Phenotypic_Screen Phenotypic Screening (e.g., Cell Proliferation) Novel_Compound->Phenotypic_Screen In_Silico_Prediction In Silico Target Prediction (e.g., Similarity Search, Docking) Novel_Compound->In_Silico_Prediction CYP450_Panel CYP450 Panel (Inhibition Assays) Novel_Compound->CYP450_Panel Assess metabolic liability Kinase_Panel Kinase Panel (>192 Kinases) Phenotypic_Screen->Kinase_Panel Activity suggests kinase involvement GPCR_Panel GPCR Panel (Binding Assays) Phenotypic_Screen->GPCR_Panel Ion_Channel_Panel Ion Channel Panel (Automated Patch Clamp) Phenotypic_Screen->Ion_Channel_Panel In_Silico_Prediction->Kinase_Panel In_Silico_Prediction->GPCR_Panel In_Silico_Prediction->Ion_Channel_Panel Data_Integration Integrate Data & Identify Hits Kinase_Panel->Data_Integration GPCR_Panel->Data_Integration Ion_Channel_Panel->Data_Integration CYP450_Panel->Data_Integration IC50_Determination Dose-Response (IC₅₀/Kᵢ) for Primary Hits Data_Integration->IC50_Determination Cellular_Assays Cellular Target Engagement & Functional Assays IC50_Determination->Cellular_Assays Selectivity_Profile Comprehensive Selectivity Profile Cellular_Assays->Selectivity_Profile

Caption: Workflow for assessing the selectivity of a novel compound.

Kinase Selectivity Profiling

Kinases are one of the largest enzyme families and are notoriously promiscuous targets for small molecules. Early profiling is essential[16].

Causality Behind the Choice: An in vitro biochemical assay provides a clean, direct measure of enzyme inhibition, free from the complexities of a cellular environment. Using a broad panel (e.g., >192 kinases) ensures we identify not only the intended target but also any unexpected off-targets that could lead to toxicity or provide opportunities for polypharmacology[17][18].

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to a final volume of 5 µL.

  • Compound Addition: Add 2-Chloro-5-phenyl-1H-imidazole at a final screening concentration (e.g., 1 µM or 10 µM). Include a positive control inhibitor and a no-compound (vehicle) control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background))

Data Presentation:

Kinase Target% Inhibition @ 1 µM
SRC95.2%
ABL188.1%
LCK75.4%
EGFR12.5%
... (and so on for the entire panel)...

For any "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is conducted to determine the IC₅₀ value.

G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are the largest family of membrane receptors and are targets for a significant portion of approved drugs. Assessing binding to a panel of representative GPCRs is crucial.

Causality Behind the Choice: The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor[19][20][21]. It directly measures the displacement of a known high-affinity radioligand, providing a robust and unambiguous measure of binding (Kᵢ).

Protocol: Radioligand Competition Binding Assay

  • Reagent Preparation: Prepare assay buffer, a known radioligand (e.g., ³H-labeled), and a membrane preparation from cells overexpressing the target GPCR.

  • Reaction Setup: In a 96-well filter plate, combine the membrane preparation, the radioligand (at a concentration near its Kₑ), and a dilution series of 2-Chloro-5-phenyl-1H-imidazole.

  • Control Wells: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation:

GPCR TargetKᵢ (nM)
ADRB2>10,000
DRD28,750
HTR1A>10,000
......
Ion Channel Screening

Ion channels are critical for cellular communication, and unintended block can lead to significant safety issues, particularly cardiotoxicity (e.g., hERG block).

Causality Behind the Choice: Automated patch-clamp (APC) electrophysiology provides high-quality, functional data on ion channel activity with a throughput suitable for screening[22][23][24][25]. It directly measures the ion flow through the channel, providing a definitive assessment of block or modulation.

Protocol: Automated Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., CHO or HEK cells).

  • APC System Setup: Prime the APC system (e.g., Patchliner, QPatch) with intracellular and extracellular solutions.

  • Cell Sealing: Cells are captured on the patch-clamp chip, and a giga-ohm seal is formed.

  • Voltage Protocol: Apply a specific voltage protocol to elicit channel opening and establish a baseline current.

  • Compound Application: Perfuse the cells with a solution containing 2-Chloro-5-phenyl-1H-imidazole at various concentrations.

  • Data Acquisition: Record the ion channel current before, during, and after compound application.

  • Analysis: Measure the reduction in peak current amplitude to determine the percent inhibition at each concentration and calculate the IC₅₀.

Data Presentation:

Ion Channel TargetIC₅₀ (µM)
hERG (KCNH2)>30
Nav1.5 (SCN5A)18.5
Cav1.2 (CACNA1C)>30
......
Cytochrome P450 (CYP) Inhibition Assays

Assessing inhibition of CYP enzymes is vital for predicting potential drug-drug interactions.

Causality Behind the Choice: Fluorogenic assays are a rapid, high-throughput method to assess the metabolic activity of the major CYP isoforms[26][27][28][29]. A decrease in the fluorescent signal directly correlates with inhibition of the enzyme.

Protocol: Fluorogenic CYP Inhibition Assay

  • System Preparation: Use human liver microsomes or recombinant CYP enzymes as the enzyme source.

  • Reaction Setup: In a black 96-well plate, pre-incubate the enzyme source with a dilution series of 2-Chloro-5-phenyl-1H-imidazole for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic probe substrate and an NADPH-regenerating system[27].

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile or a specific inhibitor).

  • Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the metabolized product.

  • Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform.

Data Presentation:

CYP IsoformIC₅₀ (µM)
CYP1A2>50
CYP2C922.1
CYP2C1945.3
CYP2D6>50
CYP3A48.9

Part 3: Comparative Analysis - Putting Selectivity into Context

Let us hypothesize that our broad kinase panel screen revealed potent activity of 2-Chloro-5-phenyl-1H-imidazole against the SRC family kinases (SFKs), particularly SRC itself. To understand the true selectivity of our compound, we must compare it to a known inhibitor. For this, we will use Dasatinib , a well-characterized multi-kinase inhibitor used in cancer therapy that potently inhibits BCR-ABL and SFKs[30].

SRC_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factor->RTK binds SRC SRC Kinase RTK->SRC activates STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Gene_Transcription Gene Transcription STAT3->Gene_Transcription Cell_Migration Migration FAK->Cell_Migration RAS_RAF_MEK_ERK->Gene_Transcription Cell_Survival Survival PI3K_AKT->Cell_Survival Cell_Proliferation Proliferation Gene_Transcription->Cell_Proliferation Dasatinib Dasatinib Dasatinib->SRC Compound_X 2-Chloro-5-phenyl-1H-imidazole Compound_X->SRC

Caption: Simplified SRC kinase signaling pathway.

Selectivity Score (S-Score): A common metric to quantify selectivity is the S-score, which represents the fraction of kinases inhibited above a certain threshold at a given concentration[31]. For example, S(35) at 1 µM is the number of kinases with <35% remaining activity divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Comparative Selectivity Profile

The following table presents a hypothetical comparison based on our screening results for 2-Chloro-5-phenyl-1H-imidazole and publicly available data for Dasatinib.

Target Kinase FamilyTarget Kinase2-Chloro-5-phenyl-1H-imidazole IC₅₀ (nM)Dasatinib IC₅₀ (nM)
Primary Targets SRC 5 <1
ABL1 250 <1
LCK15<1
FYN12<1
Off-Targets KIT1,2005
PDGFRβ2,50015
EGFR>10,000110
VEGFR2>10,00020
Selectivity Score S(35) @ 1µM 0.08 (e.g., 10/124 kinases) 0.21 (e.g., 26/124 kinases) [31]

Expert Interpretation:

  • Potency: Dasatinib is more potent against the primary targets SRC and ABL1.

  • Selectivity within SFKs: Our compound shows some selectivity within the SRC family, being more potent against SRC, FYN, and LCK than other members (data not shown in this summary table).

  • Overall Kinome Selectivity: The key finding is that 2-Chloro-5-phenyl-1H-imidazole appears significantly more selective across the broader kinome. Its S(35) score of 0.08 is substantially lower than that of the promiscuous inhibitor Dasatinib (0.21)[31]. Our compound shows weak activity against KIT and PDGFRβ, targets that Dasatinib potently inhibits. This suggests a narrower and potentially more favorable safety profile.

This comparative analysis is the final, crucial step. It transforms raw inhibition data into a meaningful assessment of the compound's place in the therapeutic landscape, highlighting its potential advantages and liabilities relative to existing standards. This self-validating system, grounded in comparison, provides the trustworthiness required for further drug development decisions.

References

  • Gourley, C. et al. (2019). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]

  • Jeon, J. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology. Available at: [Link]

  • Zhang, H. et al. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of Biomolecular Screening. Available at: [Link]

  • Maltarollo, V. G. et al. (2017). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Moffat, J. G. et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Daly, C. et al. (2023). Advances in ion channel high throughput screening: where are we in 2023? Expert Opinion on Drug Discovery. Available at: [Link]

  • Saleem, A. et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals. Available at: [Link]

  • Duarte, C. D. et al. (2007). Privileged structures: applications in drug discovery. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link]

  • Wodicka, L. M. et al. (2010). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Available at: [Link]

  • B. M. Kim, et al. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Chemical Biology. Available at: [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

  • Fiveable. (n.d.). Selectivity Definition. Fiveable. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.. Available at: [Link]

  • ResearchGate. (2017). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. Available at: [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Cell Microsystems. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn. Available at: [Link]

  • Li, J. et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. Available at: [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]

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  • ResearchGate. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. Available at: [Link]

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Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5-phenyl-1H-imidazole: A Guide for Researchers

Introduction: The Significance of 2-Chloro-5-phenyl-1H-imidazole 2-Chloro-5-phenyl-1H-imidazole is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-5-phenyl-1H-imidazole

2-Chloro-5-phenyl-1H-imidazole is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive chlorine atom at the 2-position of the imidazole ring, allows for further functionalization through various cross-coupling reactions. This enables the synthesis of a diverse range of derivatives with potential therapeutic applications, including but not limited to kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The strategic placement of the phenyl group at the 5-position further contributes to the molecule's potential for biological activity by providing a scaffold for interactions with protein targets.

Given its importance, the efficient and scalable synthesis of 2-Chloro-5-phenyl-1H-imidazole is of paramount interest to researchers in both academic and industrial settings. This guide provides a comprehensive head-to-head comparison of two prominent synthetic strategies for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.

Route 1: The Sandmeyer Approach via a 2-Aminoimidazole Intermediate

This classical and reliable two-step approach leverages the well-established Sandmeyer reaction to introduce the chloro substituent. The synthesis begins with the construction of the 2-amino-5-phenyl-1H-imidazole core, followed by diazotization and subsequent displacement with a chloride ion.

Step 1: Synthesis of 2-Amino-5-phenyl-1H-imidazole

The initial step involves the cyclocondensation of guanidine with an α-haloketone, in this case, 2-bromoacetophenone (phenacyl bromide). This reaction is a well-documented method for the formation of 2-aminoimidazoles.

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1H-imidazole

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.0 eq) and sodium ethoxide (2.1 eq) to absolute ethanol.

  • Stir the mixture at room temperature for 30 minutes to generate free guanidine in situ.

  • Add 2-bromoacetophenone (1.0 eq) dissolved in a minimal amount of absolute ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude 2-amino-5-phenyl-1H-imidazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Mechanistic Insight:

The reaction proceeds via an initial nucleophilic attack of the guanidine nitrogen onto the electrophilic carbonyl carbon of 2-bromoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic imidazole ring.

Step 2: Sandmeyer Reaction of 2-Amino-5-phenyl-1H-imidazole

The second step involves the conversion of the 2-amino group to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.

Experimental Protocol: Synthesis of 2-Chloro-5-phenyl-1H-imidazole

  • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-5-phenyl-1H-imidazole (1.0 eq) in a solution of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of N₂ gas) should be observed.

  • Heat the mixture gently to 50-60 °C to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-5-phenyl-1H-imidazole.

Mechanistic Insight:

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The key steps involve the formation of an aryl radical from the diazonium salt, initiated by the copper(I) catalyst, followed by reaction with the chloride ion.

Visualizing Route 1: Synthetic Workflow

Route 1: Sandmeyer Approach cluster_0 Step 1: 2-Aminoimidazole Formation cluster_1 Step 2: Sandmeyer Reaction A Guanidine + 2-Bromoacetophenone B Reflux in Ethanol A->B Cyclocondensation C 2-Amino-5-phenyl-1H-imidazole B->C D 2-Amino-5-phenyl-1H-imidazole E 1. NaNO₂, HCl (0-5°C) 2. CuCl, HCl D->E Diazotization & Displacement F 2-Chloro-5-phenyl-1H-imidazole E->F

Caption: Workflow for the synthesis of 2-Chloro-5-phenyl-1H-imidazole via the Sandmeyer reaction.

Route 2: The Hydroxyimidazole Conversion Pathway

This alternative two-step strategy involves the initial synthesis of a 2-hydroxyimidazole precursor, followed by its conversion to the desired 2-chloro derivative using a suitable chlorinating agent.

Step 1: Synthesis of 5-Phenyl-1H-imidazol-2(3H)-one

The precursor, 5-phenyl-1H-imidazol-2(3H)-one (also known as 5-phenyl-2-hydroxyimidazole), can be synthesized through the condensation of urea with an α-aminoketone, which can be prepared from 2-bromoacetophenone.

Experimental Protocol: Synthesis of 5-Phenyl-1H-imidazol-2(3H)-one

  • Synthesize 2-aminoacetophenone hydrochloride from 2-bromoacetophenone and hexamethylenetetramine (Delepine reaction) or by direct amination.

  • In a round-bottom flask, combine 2-aminoacetophenone hydrochloride (1.0 eq) and urea (1.5 eq).

  • Heat the mixture in an oil bath at 180-200 °C for 2-3 hours.

  • Cool the reaction mixture and treat with hot water to dissolve any unreacted starting materials and byproducts.

  • Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 5-phenyl-1H-imidazol-2(3H)-one.

Mechanistic Insight:

The reaction involves the condensation of the amino group of 2-aminoacetophenone with urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable imidazolone ring.

Step 2: Chlorination of 5-Phenyl-1H-imidazol-2(3H)-one

The conversion of the 2-hydroxy group to a 2-chloro group is effectively achieved using phosphorus oxychloride (POCl₃), a common and powerful chlorinating agent for heterocyclic systems.

Experimental Protocol: Synthesis of 2-Chloro-5-phenyl-1H-imidazole

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 5-phenyl-1H-imidazol-2(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-Chloro-5-phenyl-1H-imidazole.

Mechanistic Insight:

The hydroxyl group of the imidazolone tautomer is converted into a good leaving group by reaction with POCl₃. A subsequent nucleophilic attack by a chloride ion displaces the phosphate ester intermediate, yielding the 2-chloroimidazole product.

Visualizing Route 2: Synthetic Workflow

Route 2: Hydroxyimidazole Conversion cluster_0 Step 1: 2-Hydroxyimidazole Formation cluster_1 Step 2: Chlorination A 2-Aminoacetophenone + Urea B Heat (180-200°C) A->B Condensation C 5-Phenyl-1H-imidazol-2(3H)-one B->C D 5-Phenyl-1H-imidazol-2(3H)-one E POCl₃, Reflux D->E Chlorination F 2-Chloro-5-phenyl-1H-imidazole E->F

Caption: Workflow for the synthesis of 2-Chloro-5-phenyl-1H-imidazole via a 2-hydroxyimidazole intermediate.

Head-to-Head Comparison of Synthetic Routes

To facilitate an objective evaluation, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: Sandmeyer ApproachRoute 2: Hydroxyimidazole Conversion
Starting Materials Guanidine, 2-Bromoacetophenone2-Aminoacetophenone, Urea, POCl₃
Number of Steps 22 (assuming 2-aminoacetophenone is available)
Key Reagents NaNO₂, CuCl, HClPOCl₃
Reaction Conditions Low temperature (0-5 °C) for diazotizationHigh temperature (180-200 °C and reflux)
Reported Yields Moderate to good (typically 50-70% over two steps)Good to high (typically 60-80% over two steps)
Scalability Moderate; handling of diazonium salts can be hazardous on a large scale.Good; reactions are generally straightforward to scale up with appropriate safety measures for POCl₃.
Safety Considerations Diazonium salts are potentially explosive and must be handled with care at low temperatures.POCl₃ is highly corrosive and reacts violently with water. High-temperature reaction requires careful monitoring.
Purification Column chromatography is typically required for both steps.Recrystallization may be sufficient for the first step; column chromatography is often needed for the final product.

Expert Analysis and Recommendations

Both synthetic routes presented are viable and effective for the laboratory-scale preparation of 2-Chloro-5-phenyl-1H-imidazole. The choice between the two will largely depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and safety infrastructure.

Route 1 (Sandmeyer Approach) is a classic and reliable method. Its primary advantage lies in the widespread familiarity of the Sandmeyer reaction in organic synthesis. However, the key challenge is the handling of the diazonium salt intermediate, which is thermally unstable and requires strict temperature control. This can pose a challenge for large-scale synthesis where heat dissipation becomes a significant factor.

Route 2 (Hydroxyimidazole Conversion) often provides higher overall yields and may be more amenable to scale-up. The high-temperature conditions of the first step are readily achievable, and while POCl₃ is a hazardous reagent, its handling protocols are well-established in process chemistry. The primary consideration for this route is the availability and cost of the 2-aminoacetophenone starting material.

Recommendation:

  • For small-scale laboratory synthesis where versatility and the use of a classic named reaction are desired, Route 1 is an excellent choice, provided the necessary precautions for handling diazonium salts are taken.

  • For larger-scale preparations where higher yields and more straightforward scalability are prioritized, Route 2 is generally the preferred method, assuming the starting materials are readily accessible and appropriate safety measures for handling POCl₃ are in place.

Ultimately, the optimal synthetic strategy is one that aligns with the researcher's specific goals, resources, and expertise. This guide aims to provide the necessary technical information and expert insights to make an informed decision.

References

  • Synthesis of 2-Aminoimidazoles: While a specific reference for 2-amino-5-phenyl-1H-imidazole is not provided, the general method of cyclization of guanidines with α-haloketones is well-documented in the chemical literature.

    • Title: Synthesis of Derivatives of 2-Aminoimidazole by Cyclization of Guanidines with α-Bromocarbonyl Compounds
    • Source: ResearchGate (compilation of rel
    • URL: [Link]

  • The Sandmeyer Reaction: This is a fundamental reaction in organic chemistry, and its mechanism and applications are detailed in numerous organic chemistry textbooks and reviews.

    • Title: Sandmeyer Reaction
    • Source: Wikipedia
    • URL: [Link]

  • Chlorination using POCl₃: The use of phosphorus oxychloride for the conversion of hydroxyl groups on heterocyclic rings to chloro groups is a standard and widely used transformation.

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-phenyl-1H-imidazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5-phenyl-1H-imidazole. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disp...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5-phenyl-1H-imidazole. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles and regulatory frameworks that govern responsible chemical waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Chloro-5-phenyl-1H-imidazole may not always be accessible, its chemical structure allows us to infer a reliable hazard profile based on related molecules like imidazole and other chlorinated organic compounds.

  • Corrosivity and Irritation: Imidazole itself is classified as corrosive, capable of causing severe skin burns and eye damage[1][2][3]. The presence of a phenyl group and a chlorine atom on the imidazole ring does not diminish these properties. Therefore, it is crucial to assume 2-Chloro-5-phenyl-1H-imidazole is, at a minimum, a severe irritant and potentially corrosive.

  • Toxicity: Imidazole is listed as acutely toxic if swallowed[1][2]. Halogenated organic compounds can exhibit significant toxicity and may pose long-term environmental risks.

  • Regulatory Classification: As a substance containing a carbon-halogen bond, 2-Chloro-5-phenyl-1H-imidazole falls under the category of halogenated organic compounds [4][5]. This classification is critical because it dictates the specific waste stream and disposal method, which is typically high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts[5]. Mixing this waste with non-halogenated solvents significantly increases disposal costs and complexity[6].

This initial assessment mandates the use of stringent personal protective equipment (PPE) and dictates that the compound must be treated as a regulated hazardous waste from the moment it is designated for disposal[7][8].

Parameter Guideline / Specification Source / Rationale
Hazard Classification Assumed: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage. Halogenated Organic Waste.Based on imidazole SDS and general classification of chlorinated organics.[1][2][4]
Primary Waste Stream Halogenated Organic Waste Presence of a carbon-chlorine bond.[5][6]
Personal Protective Equipment (PPE) Nitrile gloves (or other chemically resistant gloves), safety goggles with side shields or a face shield, and a lab coat.To prevent skin and eye contact with a potentially corrosive substance.[9]
Waste Container Chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE) with a secure screw-top cap.To ensure safe containment and prevent reactions or degradation of the container.[7][8]
Storage Location Designated Satellite Accumulation Area (SAA).In compliance with EPA and institutional EHS guidelines.[8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the proper disposal of 2-Chloro-5-phenyl-1H-imidazole, ensuring safety and regulatory compliance at each stage.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE as detailed in the table above. This is a non-negotiable first step to mitigate the risk of exposure. All handling should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step 2: Waste Segregation

Proper segregation is the cornerstone of effective laboratory waste management[10].

  • Action: Designate a specific waste container solely for Halogenated Organic Waste .

  • Causality: Do not mix 2-Chloro-5-phenyl-1H-imidazole with non-halogenated organic waste, aqueous waste, or solid waste[6]. As previously noted, halogenated compounds require a specific, more costly disposal process (incineration)[5]. Cross-contamination of waste streams can render a large volume of non-halogenated waste subject to these more stringent and expensive disposal requirements. Segregation also prevents dangerous chemical reactions within the waste container[11][12].

Step 3: Container Selection and Labeling

The integrity of the waste containment system begins with the correct container and accurate labeling.

  • Action: Select a robust, chemically compatible container, preferably made of HDPE, with a secure, tight-fitting lid. Immediately upon adding the first quantity of waste, label the container clearly.

  • Labeling Requirements: The label must include:

    • The words "HAZARDOUS WASTE "[6].

    • The full chemical name: "2-Chloro-5-phenyl-1H-imidazole " and any other constituents in the waste.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").

    • The date accumulation started.

  • Causality: Proper labeling is mandated by regulatory bodies like the EPA and OSHA and is critical for ensuring the safety of all personnel who may handle the container, from lab staff to the final disposal technicians[7][10]. It provides immediate information on the contents and associated hazards. The container must be kept closed at all times except when adding waste[6][7].

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) pending pickup[8].

  • Action: Place the sealed and labeled waste container in a designated SAA. This area should be under the control of laboratory personnel and near the point of generation[13]. The container must be placed within a secondary containment bin to contain any potential leaks or spills[7][11].

  • Regulatory Insight: The EPA has specific rules for SAAs. A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA[8]. It is imperative to arrange for waste pickup from your institution's Environmental Health & Safety (EHS) department well before this limit is reached. For certain acutely toxic wastes (P-listed), the accumulation limit is much lower (1 quart)[8].

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste "cradle-to-grave," meaning from generation to final, compliant disposal[7].

  • Action: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS or equivalent safety office. Do not attempt to dispose of the chemical yourself.

  • Causality: Final disposal must be handled by licensed professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[14]. These facilities are equipped with the high-temperature incinerators necessary to safely destroy halogenated organic compounds in an environmentally sound manner[5]. Never dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally hazardous[3][6].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 2-Chloro-5-phenyl-1H-imidazole.

G cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_storage Accumulation & Disposal start Have 2-Chloro-5-phenyl-1H-imidazole for disposal? assess Assess Hazards: - Corrosive/Toxic Potential - Halogenated Organic start->assess ppe Don Appropriate PPE: - Goggles, Lab Coat, Gloves assess->ppe select_container Select Compatible Container (e.g., HDPE) ppe->select_container segregate Is this a dedicated Halogenated Waste container? select_container->segregate label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name & % - Start Date & Hazards segregate->label_waste Yes store Store in designated SAA with Secondary Containment label_waste->store keep_closed Keep Container Closed store->keep_closed contact_ehs Request Pickup from Institutional EHS keep_closed->contact_ehs end Disposal Complete (via licensed TSDF) contact_ehs->end

Caption: Decision workflow for the safe disposal of 2-Chloro-5-phenyl-1H-imidazole.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill using a chemical spill kit absorbent material.

    • Gently sweep the absorbed material into a designated waste bag or container.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container for 2-Chloro-5-phenyl-1H-imidazole.

    • Report the incident to your laboratory supervisor.

  • Major Spill (outside a fume hood or large volume):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Immediately contact your institution's EHS/Safety Office and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2-Chloro-5-phenyl-1H-imidazole not only in compliance with regulations but with a deep-seated commitment to the principles of laboratory safety and environmental stewardship.

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